DIBENZ(a,h)ANTHRACENE
Description
Structure
2D Structure
Properties
IUPAC Name |
naphtho[1,2-b]phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14/c1-3-7-19-15(5-1)9-11-17-14-22-18(13-21(17)19)12-10-16-6-2-4-8-20(16)22/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRCREOYAASXPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC5=CC=CC=C54)C=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14 | |
| Record name | DIBENZ[A,H]ANTHRACENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16192 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIBENZO(a,h)ANTHRACENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0431 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020409 | |
| Record name | Dibenz[a,h]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dibenz[a,h]anthracene appears as white crystals or pale yellow solid. Sublimes. (NTP, 1992), Silvery solid; [Hawley] Colorless solid; [ICSC] White or pale yellow solid; [CAMEO] White solid; [Cerilliant MSDS], COLOURLESS CRYSTALLINE POWDER. | |
| Record name | DIBENZ[A,H]ANTHRACENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16192 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dibenz(a,h)anthracene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4726 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIBENZO(a,h)ANTHRACENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0431 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
975 °F at 760 mmHg (NTP, 1992), 524 °C | |
| Record name | DIBENZ[A,H]ANTHRACENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16192 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dibenz(a,h)anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5097 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIBENZO(a,h)ANTHRACENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0431 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), In water, 2.49X10-3 mg/L at 25 °C, In water, 0.000627 mg/L at 25 °C, In water, 0.00166 mg/L at 24-25 °C (average of 5 measured values ranging from 0.0005 to 0.00249), In water, 0.0005 mg/L at 27 °C, For more Solubility (Complete) data for Dibenz(a,h)anthracene (6 total), please visit the HSDB record page., Solubility in water: none | |
| Record name | DIBENZ[A,H]ANTHRACENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16192 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dibenz(a,h)anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5097 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIBENZO(a,h)ANTHRACENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0431 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.282 (NTP, 1992) - Denser than water; will sink, 1.282 g/cu cm, Relative density (water = 1): 1.28 | |
| Record name | DIBENZ[A,H]ANTHRACENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16192 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dibenz(a,h)anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5097 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIBENZO(a,h)ANTHRACENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0431 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1e-10 mmHg at 68 °F (estimated) (NTP, 1992), 9.55X10-10 mm Hg at 25 °C | |
| Record name | DIBENZ[A,H]ANTHRACENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16192 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dibenz(a,h)anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5097 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless plates or leaflets /recrystallized/ from acetic acid, Solution in concentrated sulfuric acid is red, Plates, leaflets from acetic acid; crystals may be monoclinic or orthorhombic, White crystals or pale yellow solid[NOAA; CAMEO Chemicals. Database of Hazardous Materials. Dibenz | |
CAS No. |
53-70-3 | |
| Record name | DIBENZ[A,H]ANTHRACENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16192 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dibenz[a,h]anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenz(a,h)anthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenz[a,h]anthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenz[a,h]anthracene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibenz[a,h]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenz[a,h]anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENZ(A,H)ANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T30ELH3D5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dibenz(a,h)anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5097 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIBENZO(a,h)ANTHRACENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0431 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
511 to 513 °F (NTP, 1992), 269 °C, Reddish needles from benzene; melting point: 214 °C /Dibenz(a,h)anthracene picrate/, 267 °C | |
| Record name | DIBENZ[A,H]ANTHRACENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16192 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dibenz(a,h)anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5097 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIBENZO(a,h)ANTHRACENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0431 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthetic Methodologies and Chemical Transformations of Dibenz A,h Anthracene
Classical Synthesis Approaches for Anthracene (B1667546) Derivatives Relevant to Dibenz[a,h]anthracene
Several classical organic reactions have been fundamental in the synthesis of anthracene and its derivatives, laying the groundwork for the construction of more complex structures like Dibenz[a,h]anthracene. beilstein-journals.orgbeilstein-journals.orgresearchgate.net These methods, while historically significant, can sometimes be limited by harsh reaction conditions and lower selectivity compared to modern techniques. frontiersin.org
The Friedel-Crafts reaction is a cornerstone in aromatic chemistry and a familiar method for the synthesis of substituted anthracenes. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This reaction typically involves the alkylation or acylation of an aromatic ring in the presence of a Lewis acid catalyst. beilstein-journals.orgontosight.ai For instance, the Lewis acid-catalyzed Friedel-Crafts alkylation of electron-rich arenes with aromatic aldehydes provides an efficient route to prepare anthracene derivatives. beilstein-journals.org Intramolecular Friedel-Crafts reactions are particularly relevant, where a molecule containing both an aromatic ring and an acyl or alkyl halide group can cyclize to form a new ring, a key step in building the polycyclic framework of anthracene and its analogs. beilstein-journals.orgnih.gov The efficiency of these cyclizations can be influenced by the electronic nature of the substituents on the aromatic ring, with electron-donating groups generally favoring the reaction. beilstein-journals.org
The Elbs reaction is a classical method for synthesizing condensed polyaromatic systems through the pyrolysis of an ortho-methyl-substituted benzophenone. wikipedia.orgvedantu.com This dehydration reaction, first reported in 1884, allows for the formation of the anthracene skeleton. wikipedia.org The process involves heating the ketone, often at high temperatures (400-450°C), which induces cyclization and subsequent dehydration to yield the anthracene derivative. researchgate.net While effective for producing the basic anthracene structure and even larger systems like pentacene, the Elbs reaction can be accompanied by the elimination of substituents, making it less suitable for the synthesis of specifically substituted polyaromatics. wikipedia.org The required acyl compounds for the Elbs reaction are often prepared via Friedel-Crafts acylation. wikipedia.org
Aromatic cyclodehydration is a recognized strategy for the synthesis of anthracene derivatives. beilstein-journals.orgbeilstein-journals.orgresearchgate.netevitachem.com This approach involves the removal of a water molecule from a suitably substituted precursor to form the fused aromatic ring system. A conventional method involves the Bradsher-type cyclodehydration of 2-arylmethyl benzaldehydes mediated by a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) to produce polycyclic aromatic compounds. researchgate.net This type of reaction is a key step in constructing the annulated structure of anthracenes and their derivatives.
Bradsher-type reactions, which involve the acid-catalyzed cyclodehydration of diarylmethanes or related compounds, are a significant tool for synthesizing polycyclic aromatic hydrocarbons, including anthracene derivatives. beilstein-journals.orgbeilstein-journals.org These reactions provide a direct route to the anthracene core. researchgate.net For example, a Bradsher-type cyclodehydration of substituted 2-arylmethylbenzaldehydes can be mediated by Lewis acids to yield substituted anthracenes in excellent yields. beilstein-journals.org More recent developments have utilized indium catalysts for a reductive-dehydration intramolecular cycloaromatization, which is a variation of the Bradsher-type reaction, to prepare substituted anthracenes from 2-benzylic aromatic aldehydes or ketones. beilstein-journals.orgbeilstein-journals.org
Transition Metal-Catalyzed Synthetic Strategies for Dibenz[a,h]anthracene Scaffolds
The advent of transition metal catalysis has revolutionized the synthesis of complex aromatic systems, offering milder reaction conditions and greater selectivity compared to classical methods. frontiersin.orgresearchgate.net
A notable and efficient method for the direct synthesis of the Dibenz[a,h]anthracene scaffold involves a palladium-catalyzed intramolecular double cyclization of (Z,Z)-p-styrylstilbene derivatives. beilstein-journals.orgnih.govoup.com This strategy has been successfully employed to synthesize Dibenz[a,h]anthracene itself, as well as its substituted derivatives. oup.comoup.com
The precursor, (Z,Z)-p-styrylstilbene, is typically prepared via a Wittig reaction. oup.com The subsequent key cyclization step is carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a base like potassium carbonate in a solvent such as DMF under heating. frontiersin.orgnih.gov This one-pot reaction proceeds through a double cyclization to form the five-ring aromatic system. frontiersin.orgnih.gov Research has shown that the geometry of the starting stilbene (B7821643) is crucial; the (Z,Z)-isomer undergoes cyclization, while the (E,E)-isomer does not yield the desired product under the same conditions. beilstein-journals.org
This palladium-catalyzed approach offers a significant advantage in its ability to construct the complex Dibenz[a,h]anthracene core in a single, efficient step from a readily accessible precursor. oup.com
Table 1: Palladium-Catalyzed Synthesis of Dibenz[a,h]anthracene
| Precursor | Catalyst | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| (Z,Z)-p-Styrylstilbene | Pd(OAc)₂ | K₂CO₃ | DMF | Dibenz[a,h]anthracene | 84% | oup.com |
| (Z,Z)-2,9-Dimethoxy-p-styrylstilbene | Pd(OAc)₂ | K₂CO₃ | DMF | 2,9-Dimethoxydibenz[a,h]anthracene | 41% | beilstein-journals.org |
Ruthenium-Catalyzed Regioselective C-H Arylation of Aromatic Ketones
A notable method for synthesizing dibenz[a,h]anthracenes involves a ruthenium-catalyzed regioselective C-H arylation of aromatic ketones. beilstein-journals.orgelsevierpure.comresearchgate.net This approach utilizes the coupling of acetophenone (B1666503) derivatives with arenediboronates in a 2:1 ratio to form p-terphenyl (B122091) derivatives. elsevierpure.comresearchgate.net The acetyl groups on the resulting terphenyl are then converted to ethynyl (B1212043) groups, which subsequently undergo cycloaromatization to yield the desired dibenz[a,h]anthracene structures. elsevierpure.comresearchgate.net
This synthetic route has been catalyzed by ruthenium complexes such as [RuH₂(CO)(PPh₃)₃], with the reaction often conducted in a high-boiling solvent like pinacolone (B1678379) under reflux conditions. nih.gov The strategy showcases the power of C-H activation in constructing complex polycyclic aromatic hydrocarbons (PAHs). researchgate.net
Key Features of Ruthenium-Catalyzed Synthesis:
| Feature | Description |
| Catalyst | Typically a ruthenium(II) complex, for instance [RuH₂(CO)(PPh₃)₃]. nih.gov |
| Reactants | Aromatic ketones (e.g., acetophenone derivatives) and arenediboronates. elsevierpure.comresearchgate.net |
| Key Steps | Regioselective C-H arylation to form a p-terphenyl intermediate, followed by conversion of acetyl to ethynyl groups and subsequent cycloaromatization. elsevierpure.comresearchgate.net |
| Selectivity | The reaction demonstrates high regioselectivity at the ortho-position to the ketone's directing group. beilstein-journals.orgelsevierpure.com |
Palladium(II)-Catalyzed Tandem Transformation with Diphenyl Carboxylic Acids and Acrylates
Palladium(II) catalysis offers another powerful avenue for synthesizing anthracene derivatives, which can be extended to more complex structures like dibenz[a,h]anthracene. beilstein-journals.orgnih.gov A key strategy involves a tandem transformation utilizing diphenyl carboxylic acids and acrylates. beilstein-journals.orgibs.re.kr In this process, the carboxylic acid group acts as a traceless directing group, facilitating a sequence of reactions. nih.govibs.re.kr
The proposed mechanism involves several key steps:
Carboxyl-directed C-H alkenylation: The palladium catalyst, directed by the carboxyl group, facilitates the alkenylation of a C-H bond. beilstein-journals.orgibs.re.kr
Secondary C-H activation: A subsequent C-H activation occurs, also directed by the carboxyl group. beilstein-journals.orgibs.re.kr
Intramolecular C-C bond formation: An intramolecular cyclization takes place to form the core ring structure. beilstein-journals.orgibs.re.kr
Decarboxylative aromatization: The final step involves the loss of carbon dioxide to generate the aromatic anthracene system. beilstein-journals.orgibs.re.kr
This method has been shown to be compatible with a wide range of substrates bearing both electron-donating and electron-withdrawing groups. beilstein-journals.orgibs.re.kr Furthermore, palladium-catalyzed intramolecular double-cyclization of (Z,Z)-p-styrylstilbene derivatives has been specifically used to synthesize dibenz[a,h]anthracene and its derivatives in moderate to good yields. beilstein-journals.orgnih.gov
Reaction Conditions for Palladium-Catalyzed Double-Cyclization:
| Component | Condition |
| Catalyst | Pd(OAc)₂. nih.gov |
| Base | K₂CO₃. nih.gov |
| Solvent | DMF. nih.gov |
| Temperature | Heating is required. nih.gov |
Gold(I)-Catalyzed Double Cyclization Reactions
Gold(I) catalysts have emerged as effective tools for the synthesis of PAHs, including dibenz[a,h]anthracene derivatives. frontiersin.orgresearchgate.net One prominent method is the intramolecular double cyclization of diethynylterphenyl compounds. beilstein-journals.org The regioselectivity of this double cyclization is highly dependent on the positions of the ethynyl groups on the terphenyl backbone. beilstein-journals.org
For instance, halogenated dibenzo[a,h]anthracenes have been synthesized in good yields (49–92%) from dibromo- or diiodoethynylterphenyl precursors using a gold chloride (AuCl) catalyst. beilstein-journals.org These one-pot double cyclization reactions are typically carried out in a solvent like toluene (B28343) at elevated temperatures. frontiersin.org Gold(I) catalysis has also been successfully applied to the cyclization of o-alkynyldiarylmethanes to produce various substituted anthracenes. beilstein-journals.org
Multi-component Reactions for Dibenz[a,h]anthracene Derivatives
Multi-component reactions (MCRs) provide an efficient and atom-economical approach to synthesizing complex molecules like dibenz[a,h]anthracene derivatives in a single step from multiple starting materials. beilstein-journals.orgresearchgate.net A notable example is the indium trichloride (B1173362) (InCl₃)-catalyzed, solvent-free reaction of 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and β-naphthol. beilstein-journals.orgresearchgate.netulpgc.es This three-component reaction yields dibenzo[a,h]anthracene-12,13-diones. beilstein-journals.orgnih.gov The method is versatile, accommodating various substituted and heteroaromatic aldehydes, leading to a library of derivatives with variable yields (14–74%). beilstein-journals.orgnih.gov
Synthesis of Hydrogenated Dibenz[a,h]anthracene Derivatives
The synthesis of partially or fully hydrogenated derivatives of dibenz[a,h]anthracene is also of significant interest. While direct hydrogenation of the parent PAH is possible, other synthetic strategies can lead to hydrogenated analogs. For example, gold(I)-catalyzed cyclization of 1,7-enynes can produce polyhydrogenated anthracene derivatives. d-nb.info Another approach involves the hydrogenation of a trisadduct formed from the reaction of a naphthotriyne equivalent with furan, which, after dehydration, yields dibenz[a,c]anthracene (B33276). beilstein-journals.org While not directly dibenz[a,h]anthracene, this highlights a strategy for accessing related hydrogenated systems. The metabolism of dibenz[a,c]anthracene by rat liver preparations has been shown to produce 10,11-dihydro-10,11-dihydroxydibenz[a,c]anthracene, indicating another route to dihydrogenated derivatives. nih.gov
Exploration of Novel Synthetic Routes and Sustainable Chemistry in Dibenz[a,h]anthracene Synthesis
The development of novel and sustainable synthetic routes for PAHs is an ongoing area of research. nih.govfrontiersin.org This includes the use of greener reaction conditions, such as solvent-free reactions in MCRs, and the development of more efficient catalytic systems to minimize waste. researchgate.netulpgc.es The drive for sustainable chemistry also encourages the exploration of new reaction pathways that avoid harsh reagents and multiple purification steps. zenodo.org
A recent innovative strategy for the regiospecific synthesis of dibenz[a,j]anthracene (B1218775) derivatives involves a tandem palladium-catalyzed directed C–H olefination, Diels–Alder cyclization, and oxidative aromatization starting from cyclohexa-2,5-diene-1-carboxylic acids. acs.orgcardiff.ac.uk This highlights the ongoing efforts to gain precise control over the functionalization of the dibenzanthracene core. acs.orgcardiff.ac.uk The overarching goal is to develop synthetic methods that are not only efficient and high-yielding but also environmentally benign. nih.govfrontiersin.org
Environmental Fate and Transport of Dibenz A,h Anthracene
Sources and Environmental Release Mechanisms
Dibenz[a,h]anthracene is primarily of anthropogenic origin, stemming from the incomplete combustion of organic materials. researchgate.netscispace.com Major sources include:
Fossil Fuel Combustion: Emissions from gasoline engines and the burning of fossil fuels for industrial and domestic purposes are significant contributors. ca.govontosight.aiontosight.ai
Industrial Processes: Industrial activities such as coal coking, coal-tar distillation, and aluminum smelting using Soderberg electrodes release dibenz[a,h]anthracene into the environment. ca.govtpsgc-pwgsc.gc.ca
Waste Incineration: The burning of waste materials is another notable source of this compound. ewg.org
Other Sources: Cigarette smoke, wood burning in forest fires and wood stoves, and emissions from hazardous waste disposal sites also contribute to its environmental presence. ca.govtpsgc-pwgsc.gc.canj.gov
Dibenz[a,h]anthracene is also a natural constituent of petroleum and coal and can be found in their derivatives like tars and asphalt. tpsgc-pwgsc.gc.ca It has very limited to no known commercial uses, except as a reagent in biochemical or cancer research. tpsgc-pwgsc.gc.ca
Distribution and Partitioning in Environmental Matrices
The distribution of dibenz[a,h]anthracene in the environment is largely dictated by its physicochemical properties, particularly its low water solubility and high lipophilicity. ontosight.ainih.gov These characteristics lead to its association with particulate matter and its accumulation in soil and sediment. nih.gov
| Property | Value | Reference |
| Molecular Weight | 278.35 g/mol | nih.gov |
| Water Solubility | 0.0005 mg/L | nih.gov |
| Log Kow | 6.84 | nih.gov |
| Log Koc | 5.7 - 7.0 | tpsgc-pwgsc.gc.ca |
| Vapor Pressure | 3 x 10-12 mm Hg | tpsgc-pwgsc.gc.ca |
Table 1: Physicochemical Properties of Dibenz[a,h]anthracene
Association with Particulate Matter in Atmosphere
Due to its low volatility, dibenz[a,h]anthracene in the atmosphere is predominantly found adsorbed onto particulate matter. nj.govnih.govfrigidzonemedicine.com.cn This association allows for its long-range atmospheric transport. nih.gov The concentration of dibenz[a,h]anthracene on airborne particles can vary significantly, with higher levels generally found in urban and industrial areas compared to rural regions. nih.gov
Adsorption to Soil and Sediment
Dibenz[a,h]anthracene exhibits very strong adsorption to soil and sediment, a phenomenon primarily driven by its high octanol-water partition coefficient (Kow) and organic carbon partition coefficient (Koc). tpsgc-pwgsc.gc.caut.ac.ir The organic matter content of the soil is a key factor influencing its sorption, with higher organic content leading to greater adsorption. ut.ac.ir This strong binding significantly limits its mobility in soil, reducing the likelihood of it leaching into groundwater. tpsgc-pwgsc.gc.canih.gov Once in the soil or sediment, it can persist for a long time. tpsgc-pwgsc.gc.ca
Studies have shown that the sorption of dibenz[a,h]anthracene to sediments is a significant process, with measured Koc values indicating a high affinity for the solid phase. epa.gov This strong adsorption means that sediments often act as a sink for this compound in aquatic environments. iopan.gda.pl
Presence in Water Systems
The very low water solubility of dibenz[a,h]anthracene limits its concentration in the dissolved phase in water systems. tpsgc-pwgsc.gc.ca When released into waterways, it tends to adsorb to suspended particulate matter and eventually settle into the sediment. tpsgc-pwgsc.gc.ca However, it can be detected in various water bodies. For instance, it has been found in river water, with concentrations in the Mackenzie River in Canada ranging from 0.049 to 0.061 µg/L. nih.gov In seawater, such as the Baltic Sea, concentrations have been measured from 2.20 to 16.93 pg/L in surface waters and from 1.39 to 173.41 pg/L in deeper waters. nih.gov The U.S. Environmental Protection Agency has established a national Bioaccumulation Factor (BAF) of 3,900 L/kg for dibenz[a,h]anthracene in water. regulations.gov
Environmental Degradation Pathways
Dibenz[a,h]anthracene can be degraded in the environment through various processes, with photolysis being a significant abiotic pathway. ca.govnih.gov
Photolysis and Photo-oxidation
Dibenz[a,h]anthracene is susceptible to degradation by sunlight. nih.gov It absorbs light at wavelengths greater than 290 nm, which can lead to its direct photolysis. nih.gov The process of photo-oxidation, reacting with molecular oxygen in the presence of light, is a primary degradation pathway for PAHs in aquatic environments. nih.gov
Studies have shown that the photolysis of dibenz[a,h]anthracene can produce various degradation products. For example, irradiation of dibenz[a,h]anthracene in solution can form diones of the original compound. tandfonline.com The half-life of dibenz[a,h]anthracene sorbed to the surface of spruce needles under sunlight irradiation has been reported to be 15 hours. nih.gov In solution, its degradation can be influenced by the presence of other substances. For instance, one study found that after one month of sunlight exposure in a heptane (B126788) solution, 54% of the initial amount of dibenz[a,h]anthracene remained. nih.gov
| Condition | Half-life | Reference |
| Sorbed to spruce needles (sunlight) | 15 hours | nih.gov |
| Coated on TLC plates (simulated sunlight) | 9.60 hours | nih.gov |
| Coated on TLC plates (simulated sunlight and 0.2 ppm ozone) | 4.80 hours | nih.gov |
Table 2: Reported Photolysis Half-lives of Dibenz[a,h]anthracene
Biodegradation in Soil and Water Systems
The persistence of Dibenz[a,h]anthracene in the environment is notable, with biodegradation generally considered a slow process. nih.gov In soil, its degradation half-life has been estimated to range from 361 to 940 days, indicating that it is not readily broken down. nih.gov Similarly, biodegradation in aquatic environments is expected to be a slow process. nih.gov When released into water, Dibenz[a,h]anthracene tends to adsorb to suspended solids and sediment. nih.gov In soil, it has very low mobility. nih.gov
Several factors influence its biodegradation rate. For instance, in composted municipal waste, mineralization rates were significantly higher (0.8-20.8%) compared to fresh compost (0.1-1.4%). nih.gov In a soil-water slurry reactor with a PAH-acclimated mixed culture, 20% biodegradation was observed over five weeks. nih.gov
| System | Condition | Degradation/Mineralization | Time Period |
| Soil | Various studies | Half-life of 361 to 940 days | N/A |
| Municipal Waste | Ripe compost | 0.8% - 20.8% mineralization | 10 weeks |
| Municipal Waste | Fresh compost | 0.1% - 1.4% mineralization | 10 weeks |
| Soil-water slurry | PAH-acclimated mixed culture | 20% biodegradation | 5 weeks |
| Liquid slurry | Mixed aerobic culture from gas site | 30% biodegradation | 2 weeks |
Role of Microbial Communities (Bacteria and Fungi)
Microbial transformation is a key process in the breakdown of PAHs in the environment. frontiersin.org A variety of bacteria and fungi have demonstrated the ability to degrade or transform Dibenz[a,h]anthracene, although it is often a slow and challenging process due to the compound's complexity and low bioavailability. frontiersin.orgnih.gov
Bacteria, in particular, have been identified as capable degraders. The bacterium Comamonas sp. strain 3ah48, isolated from port mud water, was able to degrade 29% of the initial Dibenz[a,h]anthracene concentration in 7 days. nih.gov This degradation increased to 59% with the addition of glutamate (B1630785) to the medium. nih.gov Strains of Burkholderia cepacia have also shown the ability to cometabolically degrade Dibenz[a,h]anthracene. asm.org For example, in the presence of phenanthrene, B. cepacia degraded 41% of the available Dibenz[a,h]anthracene over 56 days. asm.org
Fungi, particularly white-rot fungi, can metabolize complex PAHs through the action of extracellular enzymes. frontiersin.org However, they often cannot use these compounds as a sole source of carbon and energy, relying on co-metabolism. frontiersin.org The fungus Penicillium janthinellum could not utilize high-molecular-weight PAHs like Dibenz[a,h]anthracene as a sole carbon source but could partially degrade them when cultured in a nutrient broth. asm.org
Research has shown that co-cultures of bacteria and fungi can be significantly more effective than individual microbial cultures. frontiersin.orgasm.org A fungal-bacterial coculture of Penicillium janthinellum and a bacterial consortium (VUN 10,009) degraded 19% of Dibenz[a,h]anthracene in 56 days, which was significantly more than the individual cultures. nih.gov Another coculture, combining the fungus with Stenotrophomonas maltophilia, degraded 35% of the compound in the same timeframe. nih.gov This synergistic relationship often involves the fungus initially breaking down the complex PAH, with the bacteria then utilizing the breakdown products. nih.gov
| Microbial Species/Consortium | Type | Degradation Rate | Time Frame | Conditions |
| Comamonas sp. 3ah48 | Bacterium | 29% | 7 days | Sole substrate |
| Comamonas sp. 3ah48 | Bacterium | 59% | 7 days | With added glutamate |
| Burkholderia cepacia | Bacterium | 41% | 56 days | Cometabolism with phenanthrene |
| Aspergillus terricola var americanus | Fungus | 90.16% | 10 days | Submerged culture (60 mg/L) |
| P. janthinellum & Bacterial Consortium VUN 10,009 | Fungal-Bacterial Co-culture | 19% | 56 days | Co-culture in basal salts medium |
| P. janthinellum & S. maltophilia VUN 10,010 | Fungal-Bacterial Co-culture | 35% | 56 days | Co-culture in basal salts medium |
Plant-Mediated Remediation (Phytoremediation)
Phytoremediation is an environmental cleanup strategy that utilizes plants to remove, degrade, or stabilize contaminants. frontiersin.org For PAHs like Dibenz[a,h]anthracene, the primary mechanism of phytoremediation is often rhizodegradation, where microorganisms in the plant's root zone (rhizosphere) break down the contaminants. frontiersin.org Plant roots can stimulate microbial activity, enhancing the degradation of persistent organic pollutants. nih.govfrontiersin.org
Studies have demonstrated that planting certain species can accelerate the dissipation of high-molecular-weight PAHs, including Dibenz[a,h]anthracene, from contaminated soils. frontiersin.orgfrontiersin.org In a comparative study, the presence of plants like ryegrass, tall fescue, cotton, and wheat enhanced PAH removal by 20%–80% compared to unplanted soil. frontiersin.org The removal of PAHs in soil via phytoremediation is primarily attributed to the metabolic activities of root microorganisms, as direct uptake and accumulation of high-molecular-weight PAHs by the plants themselves is often limited. frontiersin.org For example, one study found that plant absorption accounted for only 2.03% to 11.27% of the total PAH removal. frontiersin.org
In a pot experiment assessing different bioremediation strategies for an aged PAH-polluted soil, a microbe-assisted phytoremediation approach using maize plants and the fungus Crucibulum laeve resulted in the highest degradation rates for 4, 5, and 6-ring PAHs. nih.gov While most PAHs were found in the maize roots, Dibenz[a,h]anthracene was notably absent from both the roots and shoots, suggesting its degradation occurred within the soil rhizosphere rather than through plant uptake. nih.gov
Long-Range Environmental Transport Potential
Dibenz[a,h]anthracene is considered a persistent organic pollutant (POP), a class of chemicals known for their resistance to degradation and their ability to travel long distances from their source. scispace.comcsic.es Although primarily emitted to the atmosphere, its low volatility and tendency to adsorb to particulate matter mean that soils and sediments are its main environmental sinks. scispace.com
The transport of Dibenz[a,h]anthracene over long distances occurs when it is bound to airborne particles. tandfonline.comiarc.fr These particles can remain suspended in the atmosphere for extended periods, allowing for transport across continents and oceans. iarc.fracs.org This long-range transport is a significant concern, as it leads to the contamination of remote and pristine environments, such as the Arctic and high-altitude mountain regions, far from any direct emission sources. csic.estandfonline.comiarc.fr For example, PAHs emitted in Asia have been detected on the west coast of the United States. iarc.fr The presence of Dibenz[a,h]anthracene in such remote areas underscores its capacity for significant atmospheric transport. scispace.comtandfonline.com
The partitioning of the compound between the gas and particle phases in the atmosphere is a key factor in its transport potential. researchgate.net Its association with the particulate phase can protect it from degradation by atmospheric oxidants, effectively increasing its atmospheric lifetime and allowing for more extensive transport. tandfonline.com
Metabolism and Bioactivation of Dibenz A,h Anthracene
Enzymatic Biotransformation Pathways
The enzymatic conversion of DBA primarily occurs through pathways designed to increase its water solubility and facilitate excretion. However, these same pathways can lead to the formation of highly reactive electrophilic metabolites.
The initial and rate-limiting step in the metabolism of Dibenz[a,h]anthracene is orchestrated by the Cytochrome P450 (CYP) monooxygenase system, a superfamily of heme-containing enzymes. wikipedia.orgmdpi.com These enzymes are central to the metabolism of a wide array of foreign compounds (xenobiotics). mdpi.com In the case of DBA, CYP enzymes catalyze the oxidation of the hydrocarbon. nih.govresearchgate.net
| Enzyme | Activity in DBA Metabolism | Primary Metabolite Formed | Reference |
|---|---|---|---|
| CYP1A2 | High | 1,2-dihydrodiol | nih.gov |
| CYP2C9 | High | trans-3,4-dihydrodiol | nih.gov |
| CYP2B6 | Moderate | trans-3,4-dihydrodiol | nih.gov |
| CYP1B1 | High | DBA-3,4-diol | acs.org |
The CYP-catalyzed oxidation of DBA results in the formation of unstable, electrophilic intermediates known as arene oxides. oup.compsu.edu These epoxides are formed at various positions on the DBA molecule, primarily at the 1,2-, 3,4-, and 5,6-positions. nih.govpsu.edu The formation of these arene oxides is a critical bioactivation step. psu.edu
These arene oxides can undergo several subsequent reactions. They can spontaneously rearrange to form phenols, be detoxified through conjugation with glutathione (B108866), or undergo enzymatic hydration. smolecule.com For instance, DBA 1,2-oxide can rearrange to form 1- and 2-phenols, while DBA 3,4-oxide yields 3- and 4-phenols. psu.edu Evidence suggests that the phenols of DBA are indeed formed through the aromatization of these initially generated arene oxides. nih.gov The chemically synthesized 3,4-arene oxide of DBA has been observed to spontaneously racemize at room temperature. oup.com
The arene oxides formed by CYP enzymes are substrates for another crucial enzyme, microsomal epoxide hydrolase (mEH). nih.govnih.gov This enzyme catalyzes the hydration of the epoxide ring, converting the arene oxides into trans-dihydrodiols. nih.govsmolecule.comnih.gov This hydration is a key step in the metabolic pathway of DBA. nih.gov
Incubation of DBA with rat liver microsomes yields three major trans-dihydrodiols: the 1,2-, 3,4-, and 5,6-dihydrodiols. nih.govnih.gov The formation of these dihydrodiols is highly stereoselective. nih.gov The enzymatic hydrolysis leads to enantiomerically-enriched mixtures, with the R,R enantiomer being predominant for the 1,2-dihydrodiol (84%), the 3,4-dihydrodiol (79%), and the 5,6-dihydrodiol (96%). nih.gov The trans-3,4-dihydrodiol is often the dominant isomer among the microsomal metabolites of DBA. nih.gov
| Metabolite | Percentage of Total Metabolic Conversion | Predominant Enantiomer | Enrichment of R,R Enantiomer | Reference |
|---|---|---|---|---|
| trans-1,2-dihydrodiol | 11-16% | R,R | 84% | nih.gov |
| trans-3,4-dihydrodiol | >22% | R,R | 79% | nih.gov |
| trans-5,6-dihydrodiol | 2% | R,R | 96% | nih.gov |
Bay-Region Theory and Metabolic Activation
The "bay-region" theory of carcinogenesis is fundamental to understanding the metabolic activation of polycyclic aromatic hydrocarbons like DBA. smolecule.comepa.gov This theory posits that the structural "bay-region" of these molecules is a critical site for metabolic activation into ultimate carcinogens. smolecule.com DBA possesses such a bay-region structure, which influences its metabolic fate and biological activity. epa.gov
The dihydrodiols formed via the CYP and mEH pathway are not the final products but rather key precursors for further activation. nih.govoup.comresearchgate.net The trans-3,4-dihydrodiol, in particular, is recognized as a proximate carcinogenic metabolite, meaning it is a precursor to the ultimate carcinogenic species. nih.govoup.com Studies have shown that this dihydrodiol is mutagenic and tumorigenic. epa.gov The formation of these dihydrodiols is a necessary step before the final, most critical epoxidation event can occur. oup.com
The ultimate carcinogenic metabolites of DBA are believed to be diol epoxides. oup.comresearchgate.net These are formed when the dihydrodiol precursors, particularly the trans-3,4-dihydrodiol, are further oxidized by the CYP system. oup.comresearchgate.net This second epoxidation occurs on the double bond of the bay-region, leading to the formation of a highly reactive diol epoxide, such as Dibenz[a,h]anthracene 3,4-diol-1,2-epoxide. nih.govoup.com
These diol epoxides are highly electrophilic and can covalently bind to cellular macromolecules like DNA, forming DNA adducts. nih.govontosight.ai This binding is considered a key event in the initiation of carcinogenesis. ontosight.ai Research has identified adducts derived from the 3,4-diol, which are formed following its conversion to the bay-region anti- and syn-3,4-diol 1,2-oxides. nih.gov In some tissues like mouse skin, a further pathway has been proposed where the 3,4-diol is converted to a 3,4,10,11-bis-diol and ultimately to a bis-diol-epoxide, which is a major DNA-binding product. nih.govaacrjournals.org The different stereoisomers of the DBA 3,4-diol-1,2-epoxide exhibit varying levels of mutagenic and tumorigenic activity. oup.com
Bis-Dihydrodiol Formation and Activation (e.g., 3,4,10,11-tetrahydroxy-3,4,10,11-tetrahydro-DBA)
A significant pathway in the metabolic activation of DBA involves the formation of bis-dihydrodiols. nih.gov This process begins with the oxidation of DBA to form a dihydrodiol, such as trans-3,4-dihydroxy-3,4-dihydrodibenz[a,h]anthracene (DBA-3,4-diol). nih.govoup.com This initial step is catalyzed by microsomal enzymes. kcl.ac.uk
Further metabolism of DBA-3,4-diol leads to the formation of a bis-dihydrodiol, specifically 3,4,10,11-tetrahydroxy-3,4,10,11-tetrahydro-DBA. nih.govkcl.ac.uk Research has shown that this bis-dihydrodiol is a key intermediate in the activation pathway. nih.gov In studies on mouse skin, the application of DBA and DBA-3,4-diol resulted in similar patterns of DNA adducts, with one major and several minor spots observed. nih.gov Notably, the application of the 3,4,10,11-bis-diol produced a major adduct that co-migrated with the primary adduct from both DBA and DBA-3,4-diol, but at a level 10 times higher. nih.gov This suggests that the major pathway for DBA activation to DNA-binding products proceeds through the 3,4-diol to the 3,4,10,11-bis-diol. nih.gov
The ultimate reactive species is proposed to be a bis-diol-epoxide, potentially the 3,4,10,11-bis-dihydrodiol-1,2-oxide, which then covalently binds to DNA. nih.gov The formation of these highly polar DNA adducts originating from the bis-dihydrodiol has been confirmed through various analytical techniques, including HPLC and ³²P-postlabelling. oup.com In vitro studies using rat liver microsomes have also identified the 3,4:10,11-bis-diol of DBA as a polar metabolite. kcl.ac.uk
It's important to note that other bis-dihydrodiols and related polyhydroxylated products, such as hexols and tetrols, can also be formed during DBA metabolism. kcl.ac.uk However, the pathway involving the 3,4,10,11-bis-dihydrodiol appears to be a dominant route leading to genotoxic metabolites. oup.com
Radical Cation Mechanisms
Another proposed mechanism for the metabolic activation of PAHs involves the formation of radical cations through one-electron oxidation. nih.govresearchgate.net This process is catalyzed by enzymes like cytochrome P450 peroxidase. researchgate.net These radical cations are electrophilic and can potentially react with cellular nucleophiles, including DNA.
However, studies investigating the formation of radical cations from DBA have yielded conflicting results. One study focusing on a chemical model of metabolism found that radical cations are hardly formed, if at all, from DBA. nih.govresearchgate.net This research concluded that the carcinogenicity of DBA is likely independent of one-electron oxidation to radical cation intermediates. nih.govresearchgate.net
Conjugation Reactions (Glucuronides, Sulfate (B86663) Esters, Glutathione Conjugates)
Following the initial oxidative metabolism, the resulting metabolites of DBA, including phenols, quinones, and dihydrodiols, can undergo phase II conjugation reactions. nih.gov These reactions generally increase the water solubility of the metabolites, facilitating their excretion from the body. The primary conjugation reactions include the formation of glucuronides, sulfate esters, and glutathione (GSH) conjugates. nih.gov
Glutathione S-transferases (GSTs) are a family of enzymes that catalyze the conjugation of electrophilic compounds with GSH. Human GST isoenzyme A1-1 has been shown to catalyze the conjugation of the bay-region diol epoxide of DBA, trans-3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrodibenz[a,h]anthracene (DBADE), with GSH. scispace.com This detoxification pathway competes with the binding of the reactive diol epoxide to DNA.
Similarly, studies with rat liver homogenates have demonstrated the formation of a glutathione conjugate, likely S-(5,6-dihydro-6-hydroxy-5-dibenzanthracenyl)glutathione, from both DBA and its 5,6-epoxy-5,6-dihydro derivative. nih.gov The formation of these conjugates represents a detoxification pathway, converting reactive electrophiles into more readily excretable, less toxic products.
Role of Aryl Hydrocarbon Receptor (AhR) in Metabolic Enzyme Induction
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating the expression of a battery of genes involved in xenobiotic metabolism. nih.govresearchgate.net DBA is a potent agonist for the AhR. nih.gov
Upon binding to ligands like DBA, the AhR translocates from the cytoplasm to the nucleus. mdpi.com In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT) protein. mdpi.com This complex then binds to specific DNA sequences known as xenobiotic-responsive elements (XREs) or dioxin-responsive elements (DREs) located in the promoter regions of target genes. researchgate.netmdpi.com
The binding of the AhR-ARNT complex to XREs initiates the transcription of several phase I and phase II metabolizing enzymes. mdpi.com Key among the AhR-regulated genes are the cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP1B1. nih.govmdpi.com These enzymes are responsible for the initial oxidative metabolism of PAHs like DBA, leading to the formation of dihydrodiols and other intermediates. oup.com
The induction of these enzymes by DBA is a critical step in its own bioactivation. nih.gov By activating the AhR, DBA essentially triggers the production of the very enzymes that convert it into its ultimate carcinogenic form. mdpi.com The level of AhR expression and the presence of polymorphisms in the AhR gene or the genes it regulates can influence an individual's susceptibility to the carcinogenic effects of PAHs. nih.govnih.gov Studies have shown that DBA can induce AhR-mediated activity, and this induction is a key determinant of its metabolic fate and subsequent toxicity. researchgate.net
Genotoxicity and Dna Adduct Formation by Dibenz A,h Anthracene
DNA Damage and Gene Mutations in Bacterial and Mammalian Cells
Dibenz[a,h]anthracene has demonstrated potent genotoxic activity in a variety of biological systems. wikipedia.org It is known to cause DNA damage and induce gene mutations in both bacterial and mammalian cells. epa.gov In bacterial assays, such as those using Salmonella typhimurium, dibenz[a,h]anthracene is mutagenic, particularly in the presence of a metabolic activation system (S9). ca.gov In mammalian cell cultures, it has been shown to induce DNA damage, gene mutations, and cell transformation. epa.gov For instance, positive results have been observed in forward mutation assays using Chinese hamster V79 cells. ca.gov The underlying mechanism for this genotoxicity involves the ability of its metabolites to intercalate into the DNA structure, leading to the formation of covalent adducts that can cause errors during DNA replication and result in permanent mutations. wikipedia.org
Mechanisms of DNA Adduct Formation
The carcinogenicity of dibenz[a,h]anthracene is intrinsically linked to its metabolic conversion into reactive electrophiles that can covalently bind to DNA, forming DNA adducts. scispace.com This process is a critical initiating event in chemical carcinogenesis. scispace.comresearchgate.net The formation of these adducts distorts the DNA double helix, which can interfere with transcription and replication. researchgate.net
Dibenz[a,h]anthracene itself is not reactive towards DNA. It requires metabolic activation, a process primarily carried out by cytochrome P450 enzymes, to be converted into ultimate carcinogens. scispace.com The activation process transforms the parent hydrocarbon into reactive diol-epoxides. scispace.com These electrophilic metabolites can then form stable, covalent bonds with nucleophilic sites on DNA bases, particularly the purines, guanine (B1146940) and adenine. researchgate.net Studies in C3H10T1/2 mouse embryo fibroblasts have shown that dibenz[a,h]anthracene is metabolically activated through this pathway, resulting in the formation of multiple DNA adducts. nih.gov
Consistent with the "bay-region" theory of PAH carcinogenesis, a significant pathway for dibenz[a,h]anthracene activation involves the formation of a diol epoxide on the molecule's angular bay region. epa.govoup.com In vitro studies using rat liver microsomes have identified and characterized these bay-region diol epoxide-DNA adducts. oup.comnih.gov The primary adducts are formed with deoxyguanosine and deoxyadenosine (B7792050). nih.gov
The major bay-region adduct identified is a deoxyguanosine adduct of (anti)-3S,4R-dihydroxy-1R,2S-epoxy-1,2,3,4-tetrahydrodibenz[a,h]anthracene. oup.comnih.gov Research has quantified the distribution of different stereoisomeric adducts, showing that anti-bay region diolepoxide-deoxyguanosine adducts are more prevalent than their syn counterparts. oup.comnih.gov Adducts with deoxyadenosine are also formed, but typically in smaller quantities. oup.comnih.gov In C3H10T1/2 cells, adducts resulting from the interaction of dibenz[a,h]anthracene-3,4-diol-1,2-oxide with 2'-deoxyguanosine (B1662781) have also been confirmed. nih.gov
| Adduct Type | Relative Contribution to Adduct-Associated Radioactivity (%) | Reference |
|---|---|---|
| Anti-Bay Region Diolepoxide-Deoxyguanosine Adducts | 17.7 | oup.comnih.gov |
| Syn-Bay Region Diolepoxide-Deoxyguanosine Adducts | 5.8 | oup.comnih.gov |
| Bay Region Deoxyadenosine Adducts | 4.0 | oup.comnih.gov |
In addition to the classic bay-region diol epoxides, a newer class of highly polar DNA adducts has been identified for dibenz[a,h]anthracene. nih.govoup.com These adducts are derived from the further metabolism of the initial M-region dihydrodiol (trans-3,4-dihydroxy-3,4-dihydrodibenz[a,h]anthracene) to a distal bis-dihydrodiol, specifically 3,4,10,11-tetrahydroxy-3,4,10,11-tetrahydro-dibenz[a,h]anthracene. nih.govoup.com This bis-dihydrodiol is then metabolically activated again to form a bis-dihydrodiol epoxide, which exhibits high DNA binding efficiency. nih.govoup.com
This pathway is considered a major route of activation in some biological systems, such as mouse skin. nih.gov In in vitro incubations with rat liver microsomes, these highly polar bis-dihydrodiol epoxide adducts accounted for a significant portion of the total DNA adducts formed. nih.govoup.com
| Adduct Pathway | Contribution to Total Adducts in HPLC Profile (%) | DNA Binding Yield (pmol/mg DNA) | Reference |
|---|---|---|---|
| Bis-Dihydrodiol Epoxide Adducts | 38 | 38 ± 12 (for racemic bisdihydrodiol) | nih.govoup.com |
| Bay-Region Diol Epoxide Adducts | 25 | 23 ± 6 (for (-)-3,4-dihydrodiol) | nih.govoup.com |
The level of DNA adducts is a critical determinant of carcinogenic potency. For PAHs, the formation and repair of DNA adducts result in a time-dependent adduct level, with peak levels often observed within 24 hours of exposure. nih.gov Studies with dibenz[a,h]anthracene in Muta™Mouse models have demonstrated a clear dose-dependent increase in liver DNA adduct levels following oral administration. researchgate.net Dibenz[a,h]anthracene is noted for its high carcinogenic potency, which is estimated to be ten times or more greater than that of the well-studied PAH, benzo[a]pyrene (B130552). researchgate.net The measurement of DNA adduct levels serves as a crucial biomarker, providing a quantitative link between exposure, the initial molecular damage (the toxicity-initiating event), and the long-term biological outcome, such as tumor formation. nih.gov Therefore, the levels of specific adducts, such as those derived from diol epoxides and bis-diol epoxides, are directly correlated with the carcinogenic risk posed by dibenz[a,h]anthracene.
Cell Cycle Arrest and Apoptosis Induction
The formation of bulky DNA adducts by dibenz[a,h]anthracene metabolites triggers a cellular DNA damage response. researchgate.netmedchemexpress.com This response is a protective mechanism designed to prevent the replication of damaged DNA, which could lead to the fixation of mutations. medchemexpress.com A key component of this response is the activation of cell cycle checkpoints, leading to cell cycle arrest. researchgate.net This pause allows the cell time to repair the DNA damage. However, if the damage is too extensive to be repaired, the cell may be directed to undergo programmed cell death, or apoptosis. researchgate.netmedchemexpress.com
Exposure to dibenz[a,h]anthracene has been shown to induce both cell cycle arrest and apoptosis. researchgate.netmedchemexpress.com These processes can be triggered through pathways that are dependent on the tumor suppressor protein p53 (Tp53) as well as through p53-independent mechanisms. researchgate.netmedchemexpress.com The induction of apoptosis is a critical mechanism for eliminating cells with irreparable genetic damage, thereby preventing their potential transformation into cancerous cells. nih.gov In rat liver epithelial cells, a related PAH was found to induce p53 phosphorylation, apoptosis, and an accumulation of cells in the S-phase of the cell cycle, demonstrating a direct link between adduct formation and the activation of cell death pathways. nih.gov
Impact on Genetic Loci (e.g., FOXP3 locus)
The genotoxicity of Dibenz[a,h]anthracene extends to its potential to impact specific genetic loci, thereby altering gene expression and cellular function. While direct studies on the effect of Dibenz[a,h]anthracene on the FOXP3 locus are limited, the broader class of polycyclic aromatic hydrocarbons (PAHs), to which Dibenz[a,h]anthracene belongs, has been shown to affect this critical gene.
The FOXP3 (Forkhead box P3) gene is a master regulator in the development and function of regulatory T cells (Tregs), which are essential for maintaining immune tolerance and preventing autoimmune diseases. Exposure to PAHs has been associated with impaired Treg function, downregulation of Foxp3, and increased methylation in the Foxp3 promoter region nih.gov. Hypermethylation of the FOXP3 locus is a mechanism that can inhibit the differentiation of Tregs nih.gov.
Research on the effects of Dibenz[a,h]anthracene on gene expression has shown that it can up-regulate certain genes involved in the immune response. For instance, the cancer-induced immune response gene Adamdec1, which is also affected by benzo[a]pyrene exposure, was found to be up-regulated by Dibenz[a,h]anthracene, suggesting some similarity in their mechanisms of action nih.gov.
Studies on Muta™Mouse males treated with Dibenz[a,h]anthracene revealed significant dose-dependent effects on mRNA expression in the liver. These alterations affected genes implicated in vital biological functions, including the immune response, cell cycle, and apoptosis researchgate.net. Commonalities with other PAHs, like benzo[a]pyrene, included a DNA damage response leading to the induction of cell cycle arrest and apoptosis in both Tp53-dependent and Tp53-independent manners researchgate.net.
The following table summarizes the observed effects of Dibenz[a,h]anthracene on gene expression from a study on Muta™Mouse males.
| Dosage of Dibenz[a,h]anthracene | Number of Up-regulated Genes | Number of Down-regulated Genes |
| 6.25 mg/kg/day | 19 | 22 |
| 12.5 mg/kg/day | 13 | 32 |
| 25 mg/kg/day | 135 | 104 |
Data from a study on Muta™Mouse males exposed to Dibenz[a,h]anthracene for 28 consecutive days. researchgate.net
The genotoxic activity of Dibenz[a,h]anthracene is intrinsically linked to its metabolic activation into reactive intermediates that can covalently bind to DNA, forming DNA adducts. This process is a crucial initiating event in chemical carcinogenesis.
Dibenz[a,h]anthracene is metabolized by cytochrome P450 enzymes to form dihydrodiols and diol epoxides. The "bay-region" theory of PAH carcinogenesis is relevant here, as Dibenz[a,h]anthracene possesses a bay-region structure researchgate.net. Its metabolites, such as trans-3,4-dihydroxy-3,4-dihydro-DBA (DBA-3,4-diol) and trans-dihydroxy-3,4-dihydro-DBA-anti-1,2-oxide (DBA-3,4-diol-1,2-oxide), are potent mutagens and carcinogens nih.govresearchgate.net.
The formation of DNA adducts by Dibenz[a,h]anthracene and its metabolites has been demonstrated in various experimental systems. In C3H10T1/2 mouse embryo fibroblasts, Dibenz[a,h]anthracene treatment resulted in the formation of 11 distinct DNA adducts nih.gov. Notably, two of these adducts were identified as products of the interaction between DBA-3,4-diol-1,2-oxide and 2'-deoxyguanosine nih.gov.
Further research has characterized the specific types of DNA adducts formed. Bay region diolepoxide-DNA adducts have been identified, with the main adduct being a deoxyguanosine adduct of (anti)-3S,4R-dihydroxy-1R,2S-epoxy-1,2,3,4-tetrahydrodibenz[a,h]anthracene nih.gov. These bay region diolepoxide-deoxyguanosine adducts (both anti and syn) and deoxyadenosine adducts constitute a significant portion of the total DNA adducts formed nih.gov.
The table below details the relative abundance of different bay region diolepoxide-DNA adducts of Dibenz[a,h]anthracene formed in vitro.
| Type of DNA Adduct | Percentage of Adduct-Associated Radioactivity |
| Bay region diolepoxide-DNA adducts (total) | 27.5% |
| Anti bay region diolepoxide-deoxyguanosine adducts | 17.7% |
| Syn diolepoxide-derived deoxyguanosine adducts | 5.8% |
| Bay region deoxyadenosine adducts | 4% |
Data from in vitro studies with calf thymus DNA. nih.gov
The formation of these DNA adducts is a critical step in the genotoxicity of Dibenz[a,h]anthracene, leading to mutations and other forms of DNA damage if not properly repaired by cellular DNA repair mechanisms.
Carcinogenicity and Tumorigenesis Studies of Dibenz A,h Anthracene
Evidence from Animal Bioassays
Animal bioassays provide substantial evidence for the carcinogenicity of dibenz[a,h]anthracene. Studies have demonstrated its ability to induce tumors in various animal models through different routes of exposure. inchem.orginchem.org The compound has produced tumors in species including mice, rats, guinea pigs, and hamsters, affecting multiple organ sites. inchem.orgspringfieldmo.gov
Oral administration of dibenz[a,h]anthracene has been shown to be carcinogenic in mice. epa.govca.gov In studies where mice were given a water-olive oil emulsion containing the compound, the development of pulmonary adenomatosis was observed. epa.gov Other research has shown that oral administration can lead to tumors of the forestomach, mammary carcinomas, and hemangioendotheliomas in mice. inchem.orgca.gov For instance, a single 1.5-mg dose produced forestomach papillomas in male Swiss mice. epa.gov
Table 1: Selected Oral Administration Studies of Dibenz[a,h]anthracene in Mice
| Animal Strain | Route | Observed Tumors | Reference |
|---|---|---|---|
| DBA/2 Mice | Oral (water-olive oil emulsion) | Pulmonary adenomatosis | Snell and Stewart, 1962, 1963 epa.gov |
| Swiss Mice (male) | Oral (gavage) | Forestomach papillomas | Berenblum and Haran, 1955 epa.gov |
This table is interactive. Click on the headers to sort.
Parenteral injection, particularly subcutaneous administration, has consistently induced tumors in various animal species. epa.gov Numerous studies have demonstrated that subcutaneous injection of dibenz[a,h]anthracene leads to the formation of sarcomas, including fibrosarcomas, at the site of injection in mice and rats. epa.govca.govnih.gov
The susceptibility to tumor induction via subcutaneous injection can vary between different strains of mice. nih.gov For example, a study involving four inbred mouse strains found that C3H/HeJ and C57BL/6J mice were the most susceptible to dibenz[a,h]anthracene-induced carcinogenesis, with tumor incidences of 80% and 53%, respectively. nih.gov In contrast, AKR/J and DBA/2J strains were significantly less sensitive. nih.gov This difference in susceptibility was linked to the ability of the sensitive strains to metabolize the compound more effectively into its carcinogenic form. nih.gov In addition to local sarcomas, subcutaneous injections in newborn mice have also been shown to increase the incidence of lung adenomas. inchem.org
Table 2: Parenteral Injection Carcinogenicity of Dibenz[a,h]anthracene
| Species/Strain | Route | Tumor Type | Key Finding | Reference |
|---|---|---|---|---|
| Mice (C3H) | Subcutaneous | Sarcomas | Dose-dependent increase in tumor incidence. | Bryan and Shimkin, 1943 epa.gov |
| Mice (C3H/HeJ, C57BL/6J) | Subcutaneous | Fibrosarcomas | High tumor incidence (80% and 53% respectively). | Lubet et al., 1983 nih.gov |
| Mice (AKR/J, DBA/2J) | Subcutaneous | Fibrosarcomas | Low sensitivity to tumor induction. | Lubet et al., 1983 nih.gov |
| Rats | Subcutaneous | Sarcomas | Induction of local tumors. | IARC ca.gov |
This table is interactive. Click on the headers to sort.
Dibenz[a,h]anthracene has demonstrated potent carcinogenic activity in mouse skin painting assays. epa.gov It is considered a complete carcinogen, meaning it can induce tumors on its own, and also acts as a powerful tumor initiator in two-stage carcinogenesis models. epa.govnih.gov Dermal application to Swiss mice resulted in the development of carcinomas. epa.gov
In initiation-promotion studies, a single application of dibenz[a,h]anthracene followed by repeated applications of a tumor promoter leads to the development of skin papillomas and carcinomas. ca.govnih.gov For example, one study found that epicutaneous application of dibenz[a,h]anthracene followed by chronic treatment with 12-O-tetradecanoyl-phorbol-13-acetate (TPA) resulted in papilloma formation in 93% of the treated animals. nih.gov These assays are crucial for understanding the mechanisms of chemical carcinogenesis, which involve distinct stages of initiation and promotion. mdpi.com
A significant aspect of dibenz[a,h]anthracene's carcinogenicity is its ability to induce tumors at multiple organ sites through various routes of administration, demonstrating both local and systemic carcinogenic effects. inchem.orgspringfieldmo.gov
Oral Administration: Induces forestomach tumors, mammary carcinomas, and lung carcinomas in mice. inchem.orgca.gov
Parenteral Injection: Subcutaneous injections lead to local sarcomas in mice and rats. epa.govca.gov Intraperitoneal injections in newborn mice have caused liver tumors (adenomas and carcinomas) and lung tumors. springfieldmo.gov Intravenous administration has also resulted in lung tumors in mice. springfieldmo.govca.gov
Dermal Application: Causes skin papillomas and carcinomas in mice. ca.gov
Inhalation/Intratracheal Instillation: Intratracheal administration has produced lung tumors in rats and hamsters. inchem.orgspringfieldmo.govca.gov
This capacity to induce a wide range of tumors across different tissues underscores the potent and versatile carcinogenic nature of dibenz[a,h]anthracene.
Correlation between DNA Adducts and Tumor Induction
The carcinogenicity of dibenz[a,h]anthracene, like many other PAHs, is linked to its metabolic activation into reactive intermediates that can covalently bind to DNA, forming DNA adducts. nih.govmdpi.com This process is considered a critical initiating event in chemical carcinogenesis. mdpi.com The compound is metabolized by cytochrome P450 enzymes to dihydrodiols and then to highly reactive diol-epoxides. nih.govresearchgate.net
The "bay-region" diol-epoxide is considered the ultimate carcinogenic metabolite of dibenz[a,h]anthracene. researchgate.net Specifically, the anti-3,4-diol-1,2-epoxide metabolite has been identified as a key player. oup.com This reactive epoxide can bind to cellular macromolecules, most importantly DNA, forming adducts primarily with deoxyguanosine and deoxyadenosine (B7792050) residues. oup.comnih.gov The formation of these bay region diolepoxide-DNA adducts has been characterized in vitro. oup.com
Studies using mouse embryo fibroblasts (C3H10T1/2 cells) have demonstrated a direct correlation between the metabolic pathway, DNA adduct formation, and neoplastic transformation. nih.gov The trans-3,4-dihydroxy-3,4-dihydro-dibenz[a,h]anthracene (DBA-3,4-diol), a precursor to the ultimate carcinogen, was found to be more potent in inducing morphological transformation than the parent compound. nih.gov Analysis of the DNA from these cells revealed adducts consistent with those formed by the bay-region diol-epoxide, confirming that this metabolic activation pathway is crucial for its transforming and, by extension, its tumorigenic activity. nih.gov
Distinction from Non-Carcinogenic PAHs
The carcinogenicity of dibenz[a,h]anthracene starkly contrasts with the properties of other non-carcinogenic PAHs, such as anthracene (B1667546) and phenanthrene. The primary distinction lies in their molecular structure and subsequent metabolic fate. Carcinogenic PAHs like dibenz[a,h]anthracene possess a "bay-region," a molecular feature that allows for metabolic activation into the ultimate carcinogenic diol-epoxides. researchgate.net
In cell transformation assays using C3H/10T1/2 cells, carcinogenic PAHs, including dibenz[a,h]anthracene, induced dose-dependent morphological transformation, while the non-carcinogenic PAHs anthracene and phenanthrene were negative. nih.gov This difference in biological activity is attributed to the inability of non-carcinogenic PAHs to be metabolized into the specific reactive intermediates that form stable and mutagenic DNA adducts. nih.gov While some PAHs may be weak tumor initiators, the potency of compounds like dibenz[a,h]anthracene is significantly higher due to its efficient biotransformation into mutagenic and carcinogenic metabolites. nih.gov This metabolic difference is the fundamental reason for the classification of some PAHs as potent carcinogens while others are considered non-carcinogenic.
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| 12-O-tetradecanoyl-phorbol-13-acetate | TPA |
| Anthracene | - |
| Deoxyadenosine | - |
| Deoxyguanosine | - |
| Dibenz[a,h]anthracene | DBA |
| Phenanthrene | - |
Mechanistic Insights into Carcinogenesis
The carcinogenicity of Dibenz[a,h]anthracene (DBA) is a complex process involving metabolic activation to reactive intermediates that interact with cellular macromolecules, disrupt normal cellular signaling pathways, and modulate the immune system. The following sections delve into the key mechanistic aspects of DBA-induced carcinogenesis.
Role of Diol Epoxide and Radical Cation Mechanisms
The primary mechanism for the metabolic activation of Dibenz[a,h]anthracene involves its conversion to diol epoxides. This process is initiated by cytochrome P450 (CYP) mixed-function oxidases, which metabolize DBA to dihydrodiols. epa.govresearchgate.net Specifically, the formation of trans-3,4-dihydro-3,4-dihydroxy-dibenz[a,h]anthracene (DBA-3,4-diol) is a critical step. nih.govnih.gov This dihydrodiol can undergo further metabolism to a distal bis-dihydrodiol, the 3,4,10,11-tetrahydroxy-3,4,10,11-tetrahydro-dibenz[a,h]anthracene. nih.gov
The ultimate carcinogenic metabolites are believed to be bay-region diol epoxides, which are highly reactive electrophiles. epa.govresearchgate.net For DBA, evidence points towards the formation of a bis-diol-epoxide, potentially the 3,4,10,11-bis-dihydrodiol-1,2-oxide, as the key intermediate in mouse skin. nih.gov These reactive epoxides can then form covalent adducts with cellular macromolecules, most importantly DNA. nih.govnih.govresearchgate.net The formation of these DNA adducts is a crucial initiating event in carcinogenesis, as they can lead to mutations if not properly repaired. wikipedia.org Studies have shown that DBA treatment in mouse skin results in a distinct pattern of DNA adducts. nih.gov The major adduct formed from the parent compound co-migrates with the adduct produced by the DBA-3,4,10,11-bis-diol, supporting the role of this specific metabolic pathway. nih.gov In vitro studies using liver microsomes have shown that these highly polar DNA adducts derived from the bis-dihydrodiol can constitute a significant portion (38%) of the total adducts formed. nih.gov
An alternative, though less established, mechanism for Polycyclic Aromatic Hydrocarbon (PAH) activation is the formation of radical cations. oup.com This mechanism involves a one-electron oxidation of the parent PAH. However, some evidence argues against this being the primary pathway for cancer initiation by PAHs, suggesting that the formation of stable DNA adducts from diol epoxides is the more critical event. oup.com
Table 1: Key Metabolites of Dibenz[a,h]anthracene in the Diol Epoxide Pathway
| Metabolite Name | Abbreviation | Role in Carcinogenesis |
|---|---|---|
| trans-3,4-dihydro-3,4-dihydroxy-dibenz[a,h]anthracene | DBA-3,4-diol | Key intermediate metabolite |
| 3,4,10,11-tetrahydroxy-3,4,10,11-tetrahydro-dibenz[a,h]anthracene | DBA-3,4,10,11-bis-diol | Precursor to the bis-diol-epoxide |
| 3,4,10,11-bis-dihydrodiol-1,2-oxide | N/A | Putative ultimate carcinogenic metabolite |
Activation of Aryl Hydrocarbon Receptor (AhR) and other Nuclear Receptors (ER, AR)
Dibenz[a,h]anthracene, like many PAHs, is known to interact with several nuclear receptors, which are transcription factors that regulate gene expression. The most well-characterized interaction is with the Aryl Hydrocarbon Receptor (AhR). researchgate.net Activation of AhR by PAHs is a key step in inducing the expression of xenobiotic-metabolizing enzymes, including the cytochrome P450 enzymes (e.g., CYP1A1) that are responsible for the metabolic activation of DBA itself. researchgate.net This creates a feedback loop that can enhance the production of carcinogenic metabolites.
DBA has been shown to be a potent activator of the AhR. nih.govnih.gov Studies using in vitro reporter gene assays have confirmed its ability to induce AhR-mediated activity. The interaction of PAHs with AhR is known to play a role in their toxic and carcinogenic effects.
The interaction of DBA with steroid hormone receptors, such as the Estrogen Receptor (ER) and the Androgen Receptor (AR), has also been investigated. Research on its estrogenic activity has yielded complex results. One study found that DBA exhibits antiestrogenic properties in human breast cancer cells, significantly increasing the metabolism of estradiol. biologics-inc.com However, in the same study, it was the only antiestrogenic PAH tested that did not significantly displace estradiol in a whole-cell ER binding assay. biologics-inc.com Furthermore, another study using an ER-mediated reporter gene assay found that DBA did not induce luciferase activity. oup.com Data from the U.S. EPA's Endocrine Disruptor Screening Program also indicates a lack of estrogen receptor bioactivity for DBA. epa.gov
In contrast, DBA has been shown to have an agonistic effect on the human Androgen Receptor (AR) in an in vitro reporter gene assay. regenesis.com This suggests that DBA can mimic the action of androgens, a finding that could be relevant to its carcinogenic potential in hormone-sensitive tissues.
Table 2: Interaction of Dibenz[a,h]anthracene with Nuclear Receptors
| Receptor | Type of Activity | Research Finding |
|---|---|---|
| Aryl Hydrocarbon Receptor (AhR) | Agonist | Potently activates AhR, inducing xenobiotic-metabolizing enzymes. |
| Estrogen Receptor (ER) | Antiestrogenic / No direct binding | Increases estradiol metabolism but does not significantly displace estradiol from ER. Shows no activity in ER reporter gene assays. biologics-inc.comoup.comepa.gov |
| Androgen Receptor (AR) | Agonist | Exhibits an agonistic effect in an in vitro reporter gene assay. regenesis.com |
Alterations in Gene Expression Related to Cell Proliferation, Apoptosis, and Cell Cycle Regulation
As a genotoxic agent, Dibenz[a,h]anthracene induces DNA damage and gene mutations, which can fundamentally alter the expression of genes critical for cellular homeostasis. epa.govwikipedia.orginchem.org These alterations can drive uncontrolled cell growth, inhibit programmed cell death (apoptosis), and disrupt the normal cell cycle, all of which are hallmarks of cancer.
DBA is reported to induce cell cycle arrest and apoptosis through mechanisms that can be both dependent on and independent of the tumor suppressor protein p53. medchemexpress.com The formation of DNA adducts by DBA metabolites triggers a DNA damage response, which can lead to a halt in the cell cycle to allow for DNA repair, or if the damage is too severe, the initiation of apoptosis. medchemexpress.com
Studies on the closely related and potent carcinogen 7,12-dimethylbenz[a]anthracene (DMBA) provide further insight into the molecular pathways affected. DMBA has been shown to inhibit the apoptosis of breast cancer cells by up-regulating the expression of Fas ligand (FasL) and the anti-apoptotic gene Bcl-2. cellmolbiol.orgresearchgate.net The B-cell lymphoma-2 (Bcl-2) family of genes are central regulators of apoptosis. cellmolbiol.org Furthermore, DMBA can markedly increase cancer cell proliferation and invasion by activating the Wnt/β-catenin signaling pathway and promoting the epithelial-mesenchymal transition (EMT) process. nih.gov While these studies were not conducted on DBA itself, they highlight plausible mechanisms by which DBA could alter gene expression to promote tumorigenesis. In cultured mammalian cells, DBA has been shown to be mutagenic and to induce unscheduled DNA synthesis and morphological transformation. inchem.org
Table 3: Genes and Pathways Potentially Altered by Dibenz[a,h]anthracene and Related PAHs
| Gene/Pathway | Function | Observed Effect of PAH |
|---|---|---|
| p53 | Tumor suppressor, cell cycle arrest, apoptosis | DBA can induce apoptosis and cell cycle arrest via p53-dependent pathways. medchemexpress.com |
| Bcl-2 | Anti-apoptotic | DMBA upregulates Bcl-2 expression, inhibiting apoptosis. cellmolbiol.orgresearchgate.net |
| FasL | Pro-apoptotic ligand | DMBA upregulates FasL expression. cellmolbiol.orgresearchgate.net |
| Wnt/β-catenin | Cell proliferation, adhesion, differentiation | DMBA activates this pathway, increasing cell proliferation and invasion. nih.gov |
Immunosuppressive Effects
In addition to its direct effects on cells, Dibenz[a,h]anthracene can contribute to carcinogenesis by suppressing the immune system. A compromised immune system is less capable of recognizing and eliminating transformed, potentially cancerous cells, a process known as immune surveillance.
The immunosuppressive potential of DBA has been demonstrated in animal studies. In a screening of fifteen PAHs, DBA was one of seven compounds that caused greater than 50% suppression of the antibody response in mice, indicating a significant impact on humoral immunity. Research on the related compound DMBA suggests that its immunosuppressive action on murine splenocytes may be independent of the Ah locus, which is a primary mediator of many other PAH effects. nih.gov PAHs are known to be immunotoxic, and this effect is considered to be related to their carcinogenic potential.
Toxicological Effects Beyond Carcinogenicity
Oxidative Stress Induction
Exposure to Dibenz[a,h]anthracene has been demonstrated to cause significant oxidative stress. In a study involving rats, intratracheal instillation of DahA led to notable oxidative stress responses within the animals' systems researchgate.nethep.com.cn. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive products. This imbalance can lead to cellular damage. Further research in human bronchial epithelial cells has also shown that Dibenz[a,h]anthracene can increase oxidative stress researchgate.net.
However, the nature of this response can vary depending on the biological system being studied. An in vitro study using liver-derived HepG2 cells reported that Dibenz[a,h]anthracene did not cause discernible changes in the expression of key antioxidant enzymes such as Glutathione (B108866) peroxidase and catalase bhu.ac.in. This highlights the complexity of DahA's toxicological profile and suggests that its effects on oxidative stress may be cell-type specific.
Inflammatory Responses
In conjunction with oxidative stress, Dibenz[a,h]anthracene is a potent inducer of inflammatory responses. The same study in rats that demonstrated DahA-induced oxidative stress also recorded significant inflammatory responses following exposure researchgate.nethep.com.cn. Inflammation is a critical biological response to harmful stimuli, but chronic or excessive inflammation can contribute to tissue damage and the development of various diseases. The induction of inflammation by DahA is a key aspect of its non-carcinogenic toxicity and is believed to play a role in the pulmonary injury observed after exposure researchgate.net.
Metabolic Disruptions and Dysregulation
Beyond initiating oxidative stress and inflammation, Dibenz[a,h]anthracene significantly disrupts cellular metabolism. Metabolomic profiling of serum from DahA-exposed rats revealed considerable alterations, with a study identifying 11 metabolites that were decreased and 2 that were increased researchgate.nethep.com.cn. These changes indicate a widespread dysregulation of key metabolic pathways.
One of the primary metabolic pathways affected by Dibenz[a,h]anthracene exposure is folate biosynthesis researchgate.nethep.com.cn. Folate, a B-vitamin, is essential for the synthesis, repair, and methylation of DNA, as well as for the synthesis of certain amino acids. Disruption of this pathway can have profound effects on cellular function and health.
Significant disturbances in glycerophospholipid metabolism have also been observed following exposure to DahA researchgate.nethep.com.cn. Glycerophospholipids are fundamental components of cellular membranes and are involved in various signaling pathways. Alterations in their metabolism can compromise cell structure and signaling, contributing to the toxic effects of the compound.
Dibenz[a,h]anthracene exposure has been shown to disrupt nitrogen metabolism researchgate.nethep.com.cn. This broad category of metabolic processes is vital for the synthesis and breakdown of amino acids and nucleotides. Dysregulation in these pathways can impact protein synthesis, energy production, and genetic integrity.
Table 1: Alterations in Serum Metabolites following Dibenz[a,h]anthracene Exposure
This table summarizes the observed changes in serum metabolite levels in rats exposed to Dibenz[a,h]anthracene, as identified in a key metabolomics study. researchgate.nethep.com.cn
| Metabolite Change | Number of Metabolites Affected |
| Increased | 2 |
| Decreased | 11 |
| Total Altered | 13 |
Compromised Nucleotide Homeostasis
Exposure to Dibenz[a,h]anthracene has been shown to induce metabolic dysregulation, which can interfere with the tricarboxylic acid (TCA) cycle and subsequently compromise nucleotide homeostasis researchgate.netresearchgate.net. A metabolomics study on rats exposed to Dibenz[a,h]anthracene revealed notable alterations in the serum metabolome, indicating disruptions in crucial metabolic pathways researchgate.netresearchgate.net. While the precise mechanisms are still under investigation, these findings suggest that the compound's toxicity extends to the fundamental building blocks of cellular life, potentially impacting DNA replication, energy metabolism, and cellular signaling. The disruption of folate biosynthesis and nitrogen metabolism pathways observed in the study further points towards an indirect but significant impact on the synthesis of purines and pyrimidines, the essential components of nucleotides researchgate.netresearchgate.net.
Developmental Toxicity (e.g., in Zebrafish Embryotoxicity Test)
The developmental toxicity of Dibenz[a,h]anthracene has been evaluated using the zebrafish embryotoxicity test (ZET), a model system that allows for the observation of developmental effects in a vertebrate organism researchgate.net. Studies have shown that exposure to Dibenz[a,h]anthracene induces a range of developmental abnormalities in zebrafish embryos.
These effects highlight the potential for Dibenz[a,h]anthracene to act as a teratogen, interfering with the normal developmental processes of an organism. The observed malformations are indicative of disruptions in fundamental developmental pathways.
Interactive Data Table: Developmental Effects of Dibenz[a,h]anthracene in Zebrafish Embryos
| Developmental Effect | Observation |
| Hatching | Unhatched embryos |
| Movement & Circulation | No movement and no circulation |
| Edemas | Yolk sac and pericardial edemas |
| Morphology | Deformed body shape |
| Mortality | Cumulative mortality at 96 hours post fertilization (hpf) |
This table summarizes the key developmental toxicities observed in zebrafish embryos upon exposure to Dibenz[a,h]anthracene, as reported in scientific literature.
Pulmonary Injury and Respiratory Diseases
Inhalation is a primary route of human exposure to Dibenz[a,h]anthracene, making the respiratory system a critical target for its toxic effects. Research has demonstrated that exposure to this compound can lead to significant pulmonary injury, characterized by oxidative stress and inflammatory responses researchgate.netresearchgate.net.
A study involving intratracheal instillation of Dibenz[a,h]anthracene in rats found that it induced significant oxidative stress and inflammation in the lungs researchgate.netresearchgate.net. These findings suggest that metabolic disturbances caused by this PAH may contribute to the exacerbation of respiratory diseases associated with particulate matter-bound PAH pollution researchgate.netresearchgate.net. The observed pulmonary toxicity underscores the potential for Dibenz[a,h]anthracene to contribute to the development and progression of non-malignant respiratory conditions.
Interactive Data Table: Pulmonary Effects of Dibenz[a,h]anthracene Exposure
| Effect | Finding | Implication |
| Oxidative Stress | Induced significant oxidative stress in rat lungs. | Cellular damage and inflammation in the respiratory tract. |
| Inflammatory Response | Triggered a notable inflammatory response. | Contribution to the pathogenesis of respiratory diseases. |
| Metabolic Disruption | Caused disruptions in metabolic pathways. | May exacerbate existing respiratory conditions. |
This table outlines the major pulmonary injuries and the associated implications of exposure to Dibenz[a,h]anthracene.
Analytical Methodologies for Dibenz A,h Anthracene Detection and Quantification
Chromatographic Techniques for the Detection and Quantification of Dibenz[a,h]anthracene
Chromatographic techniques are fundamental for the separation, identification, and quantification of Dibenz[a,h]anthracene in various environmental and food matrices. These methods are preferred due to their high resolution, sensitivity, and selectivity, which are crucial for distinguishing Dibenz[a,h]anthracene from other polycyclic aromatic hydrocarbons (PAHs) that often coexist in complex mixtures. The choice of a specific chromatographic method and detector depends on the sample matrix, the required detection limits, and the regulatory guidelines being followed.
Gas Chromatography (GC)
Gas chromatography is a widely employed technique for the analysis of volatile and thermally stable compounds like Dibenz[a,h]anthracene. The separation in GC is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Gas Chromatography with Flame Ionization Detection (GC/FID) is a robust and commonly used method for the quantification of PAHs, including Dibenz[a,h]anthracene. coleparmer.com In this technique, the column effluent is introduced into a hydrogen-air flame, which ionizes the organic compounds. The resulting ions generate a current that is proportional to the mass of the analyte.
While GC/FID offers good sensitivity for carbon-containing compounds, its primary limitation is that it relies solely on retention time for compound identification. merel.si This can be a challenge in complex samples where co-elution of isomers or other compounds with similar retention times can occur. coleparmer.com For instance, the separation of critical isomers like benzo[b]fluoranthene (B1141397) and benzo[k]fluoranthene (B33198) can be difficult. coleparmer.com To enhance the reliability of identification, GC-MS is often used for confirmation. merel.si
The choice of the capillary column is critical for achieving adequate separation of PAH isomers. Non-polar columns are frequently used for PAH analysis. coleparmer.com A study evaluating the analysis of 18 PAHs, including Dibenz[a,h]anthracene, utilized a J&W HP5-MS IU column (30 m x 0.25 mm i.d. x 0.25 µm) with a specific temperature program to achieve separation. merel.si
| Parameter | Value |
| Column | J&W HP5-MS IU (30 m x 0.25 mm i.d. x 0.25 µm) |
| Injection Mode | Splitless with pressure pulse at 30 psi for 1 minute |
| Carrier Gas Flow Rate | 1.4 ml/min |
| Oven Temperature Program | Initial 50°C (hold 1 min), ramp at 10°C/min to 325°C (hold 5 mins) |
| FID Temperature | 325°C |
| Retention Time for Dibenz[a,h]anthracene | 27.87 min |
This interactive data table provides typical GC-FID parameters for the analysis of Dibenz[a,h]anthracene. merel.si
Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful and highly specific technique for the analysis of Dibenz[a,h]anthracene. diva-portal.orgshimadzu.com It combines the separation capabilities of GC with the definitive identification provided by MS. The mass spectrometer ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that acts as a chemical fingerprint.
This method is particularly valuable for analyzing complex environmental samples where interferences are common. peakscientific.comchemetrix.co.za The use of Selected Ion Monitoring (SIM) mode in GC/MS enhances sensitivity and selectivity by monitoring only the characteristic ions of the target analytes. hpst.czmdpi.com For Dibenz[a,h]anthracene, the molecular ion at m/z 278 is typically used for quantification. mdpi.comnih.gov
Tandem mass spectrometry (GC-MS/MS) further improves selectivity and reduces background noise by performing a second stage of mass analysis. peakscientific.comnih.gov This is especially beneficial for complex matrices like food and herbal medicines. nih.govshimadzu.com Studies have shown that GC-MS/MS can achieve lower detection limits for Dibenz[a,h]anthracene compared to single quadrupole GC/MS. shimadzu.com For example, one study reported a detection limit of 0.032 pg/µL for Dibenz[a,h]anthracene using GC-MS/MS, compared to 0.063 pg/µL with GC/MS (SIM). shimadzu.com
| Parameter | Value | Reference |
| Column | Restek Rxi-XLB (20m x 0.18mm x 0.18 µm) | peakscientific.com |
| Carrier Gas | Hydrogen at a constant linear velocity of 80 cm/s | peakscientific.com |
| Injection | Pulsed-splitless at 150 kPa for 0.5 min | peakscientific.com |
| Inlet Temperature | 280°C | peakscientific.com |
| Quantification Ion (m/z) | 278.1 | peakscientific.com |
| Qualifier Ion (m/z) | 275.9 | peakscientific.com |
| Retention Time | 10.35 min | peakscientific.com |
This interactive data table presents typical GC-MS/MS parameters for the analysis of Dibenz[a,h]anthracene.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another principal technique for the determination of Dibenz[a,h]anthracene, particularly for less volatile or thermally labile compounds. Separation is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase packed in a column. Reversed-phase HPLC with a C18 column is commonly used for PAH analysis.
HPLC with Fluorescence Detection (FLD) is a highly sensitive and selective method for the analysis of many PAHs, including Dibenz[a,h]anthracene. jasco-global.comingenieria-analitica.com This is because many PAHs exhibit strong native fluorescence due to their conjugated aromatic systems. jasco-global.comingenieria-analitica.com The selectivity of FLD arises from the ability to select both the excitation and emission wavelengths, which can be optimized for specific compounds to minimize interferences from the sample matrix. ingenieria-analitica.comhplc.eu
Wavelength programming can be employed to achieve the best sensitivity for different PAHs as they elute from the column. ingenieria-analitica.comtecnofrom.com For complex samples, the enhanced selectivity of fluorescence detection can be a significant advantage over UV detection, as fewer compounds naturally fluoresce. ingenieria-analitica.comthermofisher.com The sensitivity of fluorescence detection allows for the determination of trace levels of Dibenz[a,h]anthracene in various matrices, including edible oils and tap water. thermofisher.comperlan.com.pl
| Parameter | Value | Reference |
| Excitation Wavelength (nm) | 296 | tecnofrom.com |
| Emission Wavelength (nm) | 398 | tecnofrom.com |
This interactive data table shows the optimal fluorescence excitation and emission wavelengths for Dibenz[a,h]anthracene detection.
HPLC with Ultraviolet (UV) detection is a common and versatile method for the analysis of PAHs. hplc.eu These compounds exhibit strong UV absorbance due to their aromatic nature. A fixed wavelength, typically 254 nm, is often used for general screening of PAHs as it provides good sensitivity for many compounds in this class. ingenieria-analitica.com
While UV detection is generally less sensitive and selective than fluorescence detection for PAHs, it is a robust and widely applicable technique. ingenieria-analitica.comhplc.eu For samples with complex matrices, the lack of selectivity can lead to interferences from other UV-absorbing compounds. thermofisher.com However, for relatively clean samples or for screening purposes, HPLC-UV provides reliable quantification of Dibenz[a,h]anthracene.
Thin-Layer Chromatography (TLC) with Fluorescence Detection
Thin-Layer Chromatography (TLC) is a versatile and cost-effective separation technique that can be applied to the analysis of PAHs like Dibenz[a,h]anthracene. When coupled with fluorescence detection, the sensitivity of this method is significantly enhanced, leveraging the native fluorescence of many PAHs.
In a study developing a two-dimensional TLC (2D-TLC) method for the separation of 16 EPA priority PAHs, a reversed-phase (RP-18) plate was used. The first development was carried out with n-pentane at a low temperature, followed by a second development with a mixture of acetonitrile (B52724), methanol, acetone (B3395972), and water. This approach allowed for the separation of complex PAH mixtures. Dibenz[a,h]anthracene, due to its aromatic structure with conjugated double bonds, exhibits strong natural fluorescence, making it readily detectable using this method. The use of a fluorescence detector allows for the detection of PAHs at picogram levels, offering a sensitivity that is approximately 20 to 400 times greater than UV detection for some PAHs researchgate.net.
| Analytical Method | Matrix | Detection Limit (LOD) | Reference |
|---|---|---|---|
| Supercritical Fluid Chromatography (SFC) with Fluorescence Detection | Standard Solution | 0.60 pg | researchgate.net |
Advanced Spectrometric Approaches
Mass spectrometry-based methods offer high sensitivity and specificity, making them powerful tools for the definitive identification and quantification of Dibenz[a,h]anthracene in complex samples.
Rapid Resolution Liquid Chromatography (RRLC), a form of high-performance liquid chromatography (HPLC) that uses shorter columns with smaller particle sizes to achieve faster separations, coupled with Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, provides high-resolution and accurate mass data. This combination is particularly useful for untargeted metabolomics studies to identify metabolites and understand the biological impact of exposure to compounds like Dibenz[a,h]anthracene.
In a metabolomics study investigating pulmonary injury in rats exposed to Dibenz[a,h]anthracene, RRLC/Q-TOF-MS was employed to profile the serum metabolites. This advanced analytical approach enabled the identification of metabolic disruptions caused by the exposure, highlighting the utility of high-resolution mass spectrometry in elucidating the toxicological effects of Dibenz[a,h]anthracene sciex.com. While this study focused on the metabolic consequences of exposure rather than direct quantification of the parent compound, it demonstrates the application of this sophisticated technique in Dibenz[a,h]anthracene research. Untargeted metabolomics using LC-Q-TOF-MS can routinely detect hundreds to thousands of unique metabolic features from biological samples, each characterized by its accurate mass, retention time, and tandem mass spectral fragmentation pattern nih.gov.
Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOFMS) is another powerful technique for the analysis of volatile and semi-volatile organic compounds, including PAHs. It offers high mass resolution and sensitivity, which is crucial for distinguishing between isomeric PAHs and for detecting trace levels of these compounds in complex environmental matrices.
A study on the analysis of PAHs and nitro-PAHs in mosses utilized atmospheric pressure gas chromatography coupled to a quadrupole hyphenated to a time-of-flight mass spectrometer (APGC-MS/Q-TOF). This method was successful in identifying and quantifying 15 PAHs, including Dibenz[a,h]anthracene. For less volatile PAHs with higher mass and retention times, such as Dibenz[a,h]anthracene, the limit of detection (LOD) was found to be in the range of 0.035 µg/g.
| Analytical Method | Matrix | Limit of Detection (LOD) | Reference |
|---|---|---|---|
| Atmospheric Pressure Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (APGC-Q-TOF-MS) | Mosses | 0.035 µg/g |
Immunoassay Techniques for PAH-DNA Adduct Detection
Immunoassays are valuable tools for the detection of DNA adducts, which are formed when a chemical covalently binds to DNA. These adducts are considered biomarkers of exposure to carcinogens and can be indicative of an increased risk of cancer.
A sandwich chemiluminescence immunoassay (SCIA) has been developed for the measurement of PAH-DNA adducts, offering high throughput and sensitivity suitable for human population studies frontiersin.org. In this assay, fragmented DNA is incubated with a rabbit antiserum that was elicited against DNA modified by a metabolite of benzo[a]pyrene (B130552). The resulting complex is then captured by a goat anti-rabbit IgG bound to a solid surface. This particular immunoassay demonstrated cross-reactivity with DNA adducts of other PAHs, including Dibenz[a,h]anthracene frontiersin.org. The SCIA provides a significant improvement in sensitivity compared to traditional competitive ELISAs and higher throughput than the ³²P-postlabeling method frontiersin.org.
³²P-Postlabeling Method for DNA Adducts
The ³²P-postlabeling assay is an exceptionally sensitive method for the detection of a wide range of DNA adducts, particularly those with unknown structures. The method involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides, catalyzed by T4 polynucleotide kinase. The resulting ³²P-labeled adducts are then separated by chromatography, typically TLC or HPLC, and detected by their radioactive decay.
This technique has been successfully applied to study the formation of DNA adducts from Dibenz[a,h]anthracene in both mouse and human skin in vivo and in short-term organ culture perlan.com.pl. The study examined the adduct profiles following treatment with Dibenz[a,h]anthracene and its metabolites. The major adducts formed in mouse skin were found to be the same for both Dibenz[a,h]anthracene and its 3,4-diol metabolite perlan.com.pl. Human skin treated with Dibenz[a,h]anthracene in culture produced a qualitatively similar adduct profile perlan.com.pl. The ³²P-postlabeling assay is highly sensitive, capable of detecting as few as one adduct in 10¹⁰ nucleotides, and requires only a small amount of DNA (1-10 µg) for analysis chemeurope.com.
| Parameter | Value | Reference |
|---|---|---|
| Limit of Detection | 1 adduct per 1010 nucleotides | chemeurope.com |
| DNA Requirement | 1-10 µg | chemeurope.com |
Sample Preparation and Extraction Methods
The accuracy and reliability of any analytical method for Dibenz[a,h]anthracene are highly dependent on the efficiency of the sample preparation and extraction procedures. The choice of method depends on the matrix being analyzed.
For food samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a promising alternative to traditional extraction techniques sciex.comepa.gov. This method significantly reduces extraction time and simplifies sample preparation sciex.comepa.gov. In a study analyzing eight PAHs, including Dibenz[a,h]anthracene, in various food matrices, the QuEChERS method coupled with gas chromatography-mass spectrometry (GC-MS) demonstrated excellent performance sciex.comepa.gov.
For water samples, solid-phase extraction (SPE) is a commonly used technique for the preconcentration and cleanup of PAHs. EPA Method 8310 outlines an SPE procedure using C18 cartridges to retain PAHs from water samples, which are subsequently eluted with organic solvents. This method is applicable to the 16 EPA priority PAHs, including Dibenz[a,h]anthracene.
| Extraction Method | Matrix | Spiking Level | Recovery Rate (%) | Reference |
|---|---|---|---|---|
| QuEChERS | Various Food Matrices | 5 µg/kg | 86.3 - 109.6 | sciex.comepa.gov |
| QuEChERS | Various Food Matrices | 10 µg/kg | 87.7 - 100.1 | sciex.comepa.gov |
| QuEChERS | Various Food Matrices | 20 µg/kg | 89.6 - 102.9 | sciex.comepa.gov |
| Solid-Phase Extraction (SPE) | River Water | Not Specified | 117 ± 0.17 |
Saponification
Saponification is a crucial sample preparation technique, particularly for matrices rich in lipids, such as edible oils and fatty tissues. nih.govnih.gov This process involves heating the sample with an alkali solution, typically potassium hydroxide (B78521) (KOH) in an alcohol like ethanol, to hydrolyze ester linkages in fats and lipids. nih.gov This breaks down the fatty matrix, releasing the embedded, non-saponifiable polycyclic aromatic hydrocarbons (PAHs) like Dibenz[a,h]anthracene. nih.govcdc.gov
Following saponification, the PAHs are typically extracted from the aqueous-alcoholic solution using an organic solvent in a liquid-liquid partitioning step. nih.gov The extract often requires further clean-up, for instance, through solid-phase extraction (SPE) on silica (B1680970), to remove residual interferences before instrumental analysis. nih.gov One study reported using saponification with KOH to extract PAHs from human tissue, followed by clean-up on alumina (B75360) and silica gel columns, although Dibenz[a,h]anthracene was not detected within their detection limit of <0.005 ng/g. cdc.gov The method is effective for separating PAHs from interfering substances, which is essential for accurate quantification by techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection. nih.govnih.gov
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a streamlined sample preparation technique that has been successfully applied to the analysis of PAHs, including Dibenz[a,h]anthracene, in a wide range of food and environmental matrices. chemeurope.comfood-safety.comnews-medical.net This approach significantly reduces extraction time and solvent consumption compared to traditional methods. chemeurope.comfood-safety.comnews-medical.net The procedure generally involves two main steps. First, the sample is extracted with acetonitrile, followed by the addition of salts (like magnesium sulfate (B86663) and sodium chloride) to induce phase separation between the aqueous and organic layers, partitioning the PAHs into the acetonitrile phase. thermofisher.com
The second step is a clean-up process known as dispersive solid-phase extraction (d-SPE). thermofisher.com Here, an aliquot of the acetonitrile extract is mixed with a combination of sorbents to remove interfering matrix components. thermofisher.com A recent study on detecting eight PAHs, including Dibenz[a,h]anthracene, in various foods utilized this method, demonstrating its high efficiency and reliability. chemeurope.comfood-safety.comnews-medical.net The validation of the QuEChERS method has shown excellent linearity (R² > 0.99) for Dibenz[a,h]anthracene and other PAHs. chemeurope.comfood-safety.com
| Parameter | Value | Matrix |
|---|---|---|
| Limit of Detection (LOD) | 0.006 - 0.035 µg/kg | Food Matrices |
| Limit of Quantification (LOQ) | 0.019 - 0.133 µg/kg | Food Matrices |
| Recovery at 5 µg/kg | 86.3 - 109.6% | Food Matrices |
| Recovery at 10 µg/kg | 87.7 - 100.1% | Food Matrices |
| Recovery at 20 µg/kg | 89.6 - 102.9% | Food Matrices |
| Precision (RSD) | 0.4 - 6.9% | Food Matrices |
| Recovery in Soil | 85.0 - 106.7% | Soil |
| Precision (RSD) in Soil | 0.3 - 2.8% | Soil |
Soxhlet Extraction
Soxhlet extraction is a classical and exhaustive technique for extracting nonvolatile and semi-volatile organic compounds like Dibenz[a,h]anthracene from solid samples such as soils, sludges, and atmospheric particles. epa.govepa.govnih.gov The method ensures intimate and continuous contact between the sample and a fresh portion of the extraction solvent. epa.govepa.gov The solid sample, typically mixed with a drying agent like anhydrous sodium sulfate, is placed in a thimble within the Soxhlet apparatus. epa.govepa.gov The solvent is heated, vaporizes, condenses, and drips onto the sample, gradually filling the thimble until it siphons back into the boiling flask, carrying the extracted analytes. nih.gov This cycle repeats for an extended period, often 16 to 24 hours, to ensure complete extraction. epa.gov
While thorough, the primary disadvantages of conventional Soxhlet extraction are the long extraction times and the large volumes of organic solvent required. nih.govnih.gov However, it remains a benchmark method due to its robustness and high extraction efficiency, especially for PAHs with more than four rings. nih.gov Modifications, such as miniaturized systems, have been developed to reduce solvent consumption and extraction time. nih.gov
Sonication Extraction
Sonication, or ultrasound-assisted extraction (UAE), is a more rapid and less solvent-intensive alternative to Soxhlet extraction for isolating PAHs from solid matrices like soil and sediment. pan.plnih.gov This technique utilizes the energy of high-frequency sound waves to create acoustic cavitation—the formation and collapse of microscopic bubbles in the solvent. youtube.com The collapse of these bubbles generates localized high pressure and temperature, enhancing solvent penetration into the sample matrix and accelerating the desorption of analytes like Dibenz[a,h]anthracene. youtube.com
The process typically involves placing the sample in a flask with a suitable solvent or solvent mixture (e.g., acetone and hexane) and immersing it in an ultrasonic bath for a set period. pan.plyoutube.commeddocsonline.org Studies have shown that optimizing parameters such as solvent type, extraction time, and the number of extraction cycles is crucial for achieving high recoveries. pan.plnih.gov For instance, one optimized procedure for wet sediments utilized a hexane-acetone mixture with four 15-minute extraction cycles. nih.gov The main advantages of sonication are its speed, simplicity, and reduced extraction times compared to traditional reflux methods. nih.gov
Analytical Challenges and Method Validation
The analysis of Dibenz[a,h]anthracene is fraught with challenges that necessitate rigorous method validation to ensure data accuracy and reliability. These challenges stem from the complexity of sample matrices, the presence of interfering compounds, and the low concentrations at which the analyte often occurs.
Separation of Isobaric PAHs
A significant analytical challenge in PAH analysis is the chromatographic separation of isobaric compounds, which are isomers that have the same nominal mass but different structures. Dibenz[a,h]anthracene (mass 278) often co-elutes with other PAHs, which can lead to inaccurate quantification if not properly resolved. While Dibenz[a,h]anthracene does not have common isobaric isomers on the priority pollutant lists, its analysis can be complicated by interference from fragment ions of other co-eluting PAHs. restek.com
For example, Indeno[1,2,3-cd]pyrene has a nominal mass of 276, but under electron ionization at 70eV in a mass spectrometer, Dibenz[a,h]anthracene (mass 278) produces a very strong signal at the m/z = 276 ion. restek.com If these two compounds are not chromatographically separated, the quantitation ion for Indeno[1,2,3-cd]pyrene can be artificially inflated, leading to calibration bias and inaccurate results. restek.com Achieving baseline separation requires specialized gas chromatography (GC) columns and optimized temperature programs to resolve these critical pairs. restek.com Similarly, in liquid chromatography, specific stationary phases, such as those designed for PAH analysis, are employed to enhance the separation of complex PAH mixtures. sigmaaldrich.com
Detection Limits and Precision
Achieving low detection limits and high precision is paramount for the analysis of Dibenz[a,h]anthracene, as it is often present at trace levels in environmental samples. The limit of detection (LOD) and limit of quantification (LOQ) are key performance characteristics of an analytical method. The LOD is typically defined as the lowest concentration of an analyte that can be reliably distinguished from background noise, often calculated at a signal-to-noise ratio of 3. perlan.com.plagilrom.ro The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, often set at a signal-to-noise ratio of 10. perlan.com.plagilrom.ro
Various analytical techniques offer different levels of sensitivity. For instance, HPLC coupled with fluorescence detection (FLD) is highly sensitive for many PAHs. perlan.com.pl In one study using online solid-phase extraction with UHPLC, the LOD for Dibenz[a,h]anthracene was found to be in the nanogram-per-liter (ng/L) range. perlan.com.pl Precision, typically expressed as the relative standard deviation (RSD) of replicate measurements, is another critical validation parameter. Good precision, indicated by low RSD values, ensures the reproducibility of the method. For example, a validated DLLME-GC-MS method reported RSDs in the range of 4-11% for most PAHs. nih.gov
| Method | Parameter | Value | Reference |
|---|---|---|---|
| DLLME-GC-MS | LOD | 0.03 - 0.1 ng/mL | nih.gov |
| DLLME-GC-MS | Precision (RSD) | 4 - 11% | nih.gov |
| QuEChERS-GC-MS | LOD | 0.006 - 0.035 µg/kg | chemeurope.com |
| QuEChERS-GC-MS | LOQ | 0.019 - 0.133 µg/kg | chemeurope.com |
| QuEChERS-HPLC-FLD | LOD | 0.04 - 0.84 ng/g | agilrom.ro |
| QuEChERS-HPLC-FLD | LOQ | 0.1 - 2.80 ng/g | agilrom.ro |
| Online SPE-UHPLC | LOD | 0.2 - 23 ng/L | perlan.com.pl |
| Online SPE-UHPLC | LOQ | 1 - 77 ng/L | perlan.com.pl |
| Saponification-HPLC-FLD | LOD | 0.06 - 0.12 µg/kg | nih.gov |
| Saponification-HPLC-FLD | LOQ | 0.13 - 0.24 µg/kg | nih.gov |
Structure Activity Relationships Sar in Dibenz A,h Anthracene Research
Influence of Molecular Configuration on Carcinogenic Potency
One clear example of the influence of molecular configuration is the comparison between Dibenz[a,h]anthracene and its isomer, picene (B1221364). While both are pentacyclic aromatic hydrocarbons, Dibenz[a,h]anthracene exhibits significant initiating and carcinogenic activity, whereas picene is considered non-carcinogenic nih.gov. In a study comparing their complete carcinogenicities in rats, Dibenz[a,h]anthracene induced sarcomas in 100% of the test animals, while picene induced no sarcomas nih.gov. This stark difference is attributed to their different molecular shapes, which affects their ability to be metabolized into reactive intermediates and to interact with biological macromolecules like DNA.
Furthermore, the addition of substituent groups, such as methyl groups, to the aromatic rings can significantly modify carcinogenic activity. Studies on the related benz[a]anthracene series have shown that the number and position of methyl groups lead to major changes in biological activities, including tumor induction and immunosuppression. For instance, methylation at specific positions of the benz[a]anthracene ring system can significantly enhance its immunosuppressive effects, a biological activity often associated with carcinogenicity nih.gov. While specific studies on methylated Dibenz[a,h]anthracene are less common, these findings on a similar PAH underscore the principle that even minor alterations to the molecular configuration can have profound effects on carcinogenic potency.
Table 1: Comparative Carcinogenicity of Dibenz[a,h]anthracene and Picene
| Compound | Molecular Structure | Carcinogenic Activity | Tumor Incidence (Rats) nih.gov |
| Dibenz[a,h]anthracene | Pentacyclic, angular | Carcinogenic | 100% |
| Picene | Pentacyclic, linear | Non-carcinogenic | 0% |
Bay-Region and K-Region Significance in Reactivity and Carcinogenicity
The "bay-region" and "K-region" are specific structural features of PAHs that have been central to theories of their carcinogenicity. The bay region is a sterically hindered concave area on the edge of the molecule, while the K-region is an isolated, electron-rich double bond.
Current theories of metabolic activation of PAHs point to the bay region as being of critical importance for the carcinogenicity of compounds like Dibenz[a,h]anthracene epa.gov. Metabolism of Dibenz[a,h]anthracene by mixed-function oxidases leads to the formation of dihydrodiols, which can then be further epoxidized researchgate.net. The ultimate carcinogenic metabolites are often bay-region diol epoxides researchgate.net. These diol epoxides are highly reactive and can form covalent adducts with DNA, a critical step in the initiation of cancer researchgate.net.
Research has demonstrated a high degree of stereoselectivity in the carcinogenicity of the bay-region diol epoxides of Dibenz[a,h]anthracene. Of the four possible enantiopure bay-region 3,4-diol-1,2-epoxide isomers, the (+)-diol epoxide-2 with [R,S,S,R] absolute stereochemistry exhibits the highest tumorigenic activity nih.govresearchgate.netoup.com. In studies with newborn mice, this specific isomer was several-fold more active than the parent Dibenz[a,h]anthracene as a lung and liver carcinogen oup.comnih.gov. In contrast, the other diol epoxide enantiomers had very low activity oup.comnih.gov. This highlights that not only the presence of a bay-region diol epoxide but also its specific three-dimensional structure is crucial for carcinogenic activity.
The K-region, once thought to be the primary site of metabolic activation to carcinogenic epoxides, is now considered less significant for the carcinogenicity of many PAHs, including Dibenz[a,h]anthracene. A study on the carcinogenicity of polycyclic hydrocarbon epoxides in newborn mice found that the K-region epoxide of Dibenz[a,h]anthracene was without apparent effect on the incidence of liver, lung, or other tumors nih.gov. This finding supports the predominance of the bay-region theory in explaining the carcinogenic activity of Dibenz[a,h]anthracene.
Table 2: Tumorigenicity of Dibenz[a,h]anthracene Bay-Region Diol Epoxide Isomers in Newborn Mice
| Compound | Stereochemistry | Tumorigenic Activity |
| (+)-Diol epoxide-2 | (1R,2S,3S,4R) | High |
| (+)-Diol epoxide-1 | (1R,2S,3R,4S) | Appreciable |
| Other enantiomers | - | Very low |
Impact of Partial Hydrogenation on Biological Activity
Partial hydrogenation, the addition of hydrogen atoms to some of the double bonds in the aromatic rings, can significantly alter the biological activity of Dibenz[a,h]anthracene. This modification changes the planarity and electronic properties of the molecule, which in turn affects its interaction with metabolic enzymes and cellular targets.
A study investigating the effect of five partially hydrogenated derivatives of Dibenz[a,h]anthracene on skin tumorigenesis in mice revealed a range of effects. Some derivatives exhibited an inhibitory action on the carcinogenicity of the parent compound, while others had no effect or even an enhancing effect oup.com.
Specifically, 5,6-dihydro-DBA, 1,2,3,4,8,9,10,11-octahydro-DBA, and 1,2,3,4,1a,4a,5,6,8,9,10,11-dodecahydro-DBA all showed a moderate inhibitory action on Dibenz[a,h]anthracene-induced skin tumors oup.com. In contrast, 5,6,12,13-tetrahydro-DBA had no inhibitory activity oup.com. Interestingly, 1,2,3,4,12,13-hexahydro-DBA, which is itself carcinogenic when tested alone, appeared to enhance the carcinogenicity of Dibenz[a,h]anthracene oup.com. These findings demonstrate that the extent and location of hydrogenation are critical in determining the ultimate biological effect, which can range from inhibition to enhancement of carcinogenicity.
Table 3: Effect of Partially Hydrogenated Dibenz[a,h]anthracene Derivatives on Skin Tumorigenesis
| Derivative | Effect on DBA Carcinogenesis oup.com |
| 5,6-dihydro-DBA | Moderate inhibition |
| 1,2,3,4,8,9,10,11-octahydro-DBA | Moderate inhibition |
| 1,2,3,4,1a,4a,5,6,8,9,10,11-dodecahydro-DBA | Moderate inhibition |
| 5,6,12,13-tetrahydro-DBA | No inhibitory activity |
| 1,2,3,4,12,13-hexahydro-DBA | Enhancing effect |
Quantitative Structure-Activity Relationship (QSAR) Predictions
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemicals based on their molecular structure. These models are particularly useful for screening large numbers of chemicals for potential toxicity, including carcinogenicity, without the need for extensive animal testing nih.gov.
For PAHs, QSAR models for carcinogenicity often use molecular descriptors that represent the structural, topological, and electronic properties of the molecules nih.govrsc.org. These descriptors can include information about the molecule's size, shape, branching, and the distribution of electrons within the aromatic system. By correlating these descriptors with the known carcinogenic activity of a set of PAHs, a predictive model can be developed.
While specific QSAR models developed exclusively for Dibenz[a,h]anthracene are not widely reported, the principles of QSAR are regularly applied to the broader class of PAHs rsc.orgresearchgate.net. For example, a random forest (RF) model has been used to predict the carcinogenicity of 91 PAHs based on their molecular descriptors rsc.org. Such models can help to identify the key structural features that contribute to the carcinogenicity of PAHs and can be used to estimate the potential risk of untested PAHs, including derivatives of Dibenz[a,h]anthracene. The development of these models relies on accurate experimental data on the carcinogenicity of a range of PAHs to build and validate the predictions nih.govresearchgate.net.
Comparison with Other PAHs in Structure-Activity Studies
The carcinogenic potency of Dibenz[a,h]anthracene is often evaluated in comparison to other well-studied PAHs, which provides a broader context for its structure-activity relationships.
As previously mentioned, the linear isomer of Dibenz[a,h]anthracene, picene, is non-carcinogenic, highlighting the importance of the angular fusion of the benzene (B151609) rings for carcinogenic activity nih.gov. Comparisons with other dibenzanthracene isomers, such as dibenz[a,c]anthracene (B33276) and dibenz[a,j]anthracene (B1218775), also reveal differences in carcinogenic potency, further emphasizing the role of the specific arrangement of the aromatic rings ca.gov.
The stereochemistry of the bay-region diol epoxides is a critical factor in the carcinogenicity of many PAHs. The observation that the bay-region diol epoxide of Dibenz[a,h]anthracene with [R,S,S,R] absolute stereochemistry has high tumorigenic activity is consistent with findings for other potent carcinogenic PAHs like Benzo[a]pyrene (B130552), chrysene, and benz[a]anthracene nih.govoup.com. This suggests a common structural requirement for high carcinogenic activity among this class of compounds, related to the formation of a specific, highly reactive bay-region diol epoxide isomer.
Epigenetic Modifications Induced by Dibenz A,h Anthracene Exposure
DNA Methylation Changes
Exposure to complex mixtures of polycyclic aromatic hydrocarbons (PAHs), including Dibenz[a,h]anthracene, has been linked to significant alterations in DNA methylation patterns. DNA methylation is a crucial epigenetic mechanism that plays a role in the regulation of gene expression.
Studies have shown that prenatal exposure to PAHs can alter the global DNA methylation in cord blood. researchgate.net This is particularly concerning as the early embryonic development period is highly susceptible to epigenetic dysregulation due to high rates of DNA synthesis and the establishment of methylation patterns. researchgate.net Furthermore, experimental evidence suggests that the formation of PAH-DNA adducts, a marker of cancer risk, may preferentially occur in genomic regions that are already methylated. researchgate.net
In occupational settings, coke-oven workers exposed to PAHs, which include the carcinogen Dibenz[a,h]anthracene, exhibited hypermethylation of Alu and LINE-1 repetitive elements. mdpi.com Research in children has also demonstrated that exposure to urban air pollution containing PAHs is associated with increased methylation of repetitive elements and DNA repair genes. epa.gov Specifically, exposure to particulate air pollution in an urban/industrial location, which contained Dibenz[a,h]anthracene, led to global hypermethylation in the sperm DNA of mice. nih.gov
These findings suggest that exposure to Dibenz[a,h]anthracene, as a component of PAH mixtures, can induce changes in DNA methylation, which may serve as an early biological marker of exposure and potential disease risk. scispace.com
MicroRNA Expression Alterations
While direct studies on the impact of Dibenz[a,h]anthracene on microRNA (miRNA) expression are limited, research on a closely related compound, 7,12-dimethylbenz(α)anthracene (DMBA), provides significant insights into the potential mechanisms. MiRNAs are small non-coding RNA molecules that regulate gene expression post-transcriptionally and are involved in a wide array of biological processes.
In studies using CBA/Ca mice, intraperitoneal administration of DMBA led to significant alterations in the expression of several miRNAs in various organs. nih.gov A notable finding was the strongly elevated expression of miR-9-3 in female mice across all studied organs, suggesting it could be a potential biomarker for carcinogenic effects. nih.gov
Further research on DMBA-treated mice demonstrated changes in the expression of other miRNAs as well. For example, miR-330 showed increased expression, while miR-29a exhibited decreased expression in the spleen of male mice following DMBA treatment. These findings highlight the tissue- and sex-specific effects of this compound on miRNA expression.
Table 1: Alterations in microRNA Expression following DMBA Exposure in CBA/Ca Mice
| MicroRNA | Change in Expression | Organ(s) Affected | Sex |
|---|---|---|---|
| miR-9-3 | Strongly Elevated | All studied organs | Female |
| miR-330 | Increased | Spleen | Male |
Data based on studies of the related compound 7,12-dimethylbenz(α)anthracene (DMBA).
These studies on DMBA suggest that Dibenz[a,h]anthracene may also exert its toxic effects through the dysregulation of miRNA expression, which in turn can affect various cellular processes. However, further research is needed to specifically profile the miRNA alterations induced by Dibenz[a,h]anthracene.
Impact on Immune Function (e.g., T-cell function, FOXP3 downregulation)
Exposure to Dibenz[a,h]anthracene and other PAHs can significantly impact the immune system, in part through epigenetic modifications that affect T-cell function. A key aspect of this is the potential downregulation of Forkhead box P3 (FOXP3), a master transcription factor for regulatory T cells (Tregs).
Research has shown that certain PAHs can epigenetically modify the FOXP3 gene, leading to reduced FOXP3 expression. This, in turn, impairs the suppressive function of Tregs. For instance, the PAH phenanthrene has been shown to cause methylation of CpG sites within the FOXP3 locus, which reduces its expression and leads to Treg dysfunction. researchgate.net While this study did not directly investigate Dibenz[a,h]anthracene, it provides a plausible mechanism by which this compound could also affect Treg function.
Furthermore, studies on the related compound 7,12-dimethylbenz(α)anthracene (DMBA) have demonstrated that it can markedly suppress T-cell reactivity. nih.gov Exposure to DMBA was found to inhibit the generation of cytotoxic T-cells and proliferative T-cell responses. nih.gov A review on the effect of PAHs on immunity also noted that Dibenz[a,h]anthracene was found to up-regulate the cancer-induced immune response gene Adamdec1, similar to the effects of Benzo(a)pyrene. nih.gov
PAHs can also modulate the balance between different T-helper cell subsets, often promoting a Th17 immune response through the activation of the aryl hydrocarbon receptor (AhR). nih.gov This can lead to an exacerbation of inflammatory conditions.
Link to Atopic Diseases and Allergic Responses
Exposure to Dibenz[a,h]anthracene, as a component of environmental PAH mixtures, has been associated with an increased risk of atopic diseases and allergic responses. These conditions are often characterized by a T-helper 2 (Th2)-skewed immune response.
A study on children in an urban environment found that prenatal exposure to a mixture of PAHs, including Dibenz[a,h]anthracene, was associated with increased reports of cough and wheeze at 12 months, and breathing problems and probable asthma at 24 months.
Furthermore, a study investigating the serum levels of PAHs in children with bronchial asthma found a significant increase in the levels of 1,2-benz-anthracene, a related compound, in asthmatic children compared to controls. researchgate.net The levels of this PAH also showed a significant positive correlation with the severity of bronchial asthma. researchgate.net These findings suggest that exposure to certain PAHs is associated with both the presence and severity of asthma in children. researchgate.net
The underlying mechanism for this association is believed to involve the ability of PAHs to enhance allergic inflammation. For example, PAHs can promote a Th2-type immune response, which is central to the pathophysiology of allergic diseases. nih.gov
Correlation with Microbiota Imbalance and Metabolic Pathways
Exposure to Dibenz[a,h]anthracene has been shown to induce significant disruptions in key metabolic pathways. A metabolomics study in rats exposed to Dibenz[a,h]anthracene via intratracheal instillation revealed notable alterations in the serum metabolome, indicating systemic metabolic disturbances. researchgate.net
The study identified disruptions in several critical metabolic pathways:
Folate Biosynthesis: This pathway is essential for DNA synthesis, repair, and methylation.
Glycerophospholipid Metabolism: This is crucial for maintaining the structural integrity of cell membranes and for cell signaling.
Nitrogen Metabolism: This pathway is fundamental for the synthesis of amino acids and nucleic acids.
The researchers also noted that the metabolic dysregulation caused by Dibenz[a,h]anthracene exposure could interfere with the tricarboxylic acid (TCA) cycle and compromise nucleotide homeostasis. researchgate.net These findings suggest that the toxic effects of Dibenz[a,h]anthracene may be, in part, mediated by its adverse impact on cellular metabolism. researchgate.net
Table 2: Metabolic Pathways Disrupted by Dibenz[a,h]anthracene Exposure in Rats
| Metabolic Pathway | Biological Importance |
|---|---|
| Folate Biosynthesis | DNA synthesis, repair, and methylation |
| Glycerophospholipid Metabolism | Cell membrane integrity and signaling |
While the impact of Dibenz[a,h]anthracene on metabolic pathways is becoming clearer, there is currently a lack of research on its specific effects on the gut microbiota. Studies on other PAHs, such as Benzo(a)pyrene, have shown that they can alter the composition and function of the gut microbiome, leading to dysbiosis. mdpi.com This dysbiosis can, in turn, contribute to metabolic disorders and inflammation. mdpi.com Given that PAHs can be absorbed through the gastrointestinal tract, it is plausible that Dibenz[a,h]anthracene could also impact the gut microbiota, but further investigation is needed in this area. mdpi.com
Research Gaps and Future Directions in Dibenz A,h Anthracene Studies
Need for Human Toxicity Data and Risk Assessment
A significant gap in the scientific literature is the absence of direct human toxicity and carcinogenicity data for Dibenz[a,h]anthracene. epa.govresearchgate.net Current risk assessments rely heavily on animal studies and its classification as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA) is based on sufficient evidence from animal bioassays. researchgate.netepa.govmichigan.gov While animal studies have demonstrated that Dibenz[a,h]anthracene is carcinogenic when administered orally or dermally to mice and causes tumors at injection sites in several species, there are no epidemiological studies that specifically link exposure to this individual compound with human cancers. epa.govepa.gov
The compound is a known component of complex mixtures like coal tar, soot, coke oven emissions, and cigarette smoke, which have been associated with human cancer. epa.gov However, isolating its specific contribution to human health effects within these mixtures is challenging. Future research must aim to develop more sophisticated models and seek opportunities for epidemiological studies that can better estimate human-specific risks. This will allow for the refinement of regulatory standards and public health guidelines, which are currently based on extrapolations from animal data and the use of toxicity equivalency factors relative to benzo[a]pyrene (B130552). michigan.govregulations.gov
Table 1: Carcinogenicity Classification and Basis for Dibenz[a,h]anthracene
| Agency/Group | Classification | Basis for Classification |
|---|---|---|
| U.S. EPA | Group B2: Probable Human Carcinogen | Sufficient evidence from animal studies (e.g., carcinomas in mice after oral/dermal exposure), positive results in mutagenicity and DNA damage assays. No human data available. epa.govepa.gov |
| IARC | Group 2A: Probably Carcinogenic to Humans | Based on the general classification of PAHs in mixtures known to be carcinogenic. wikipedia.org |
Development of Efficient Bioremediation Strategies
Dibenz[a,h]anthracene's high molecular weight, five-ring structure, and low water solubility make it persistent in the environment, particularly in soil and sediment. wikipedia.org Bioremediation, which uses microorganisms or plants to degrade or remove pollutants, is considered a cost-effective and environmentally sound approach. However, research into the bioremediation of Dibenz[a,h]anthracene lags significantly behind that of other priority polycyclic aromatic hydrocarbons (PAHs). researchgate.netnih.gov
Current research has identified several promising avenues for bioremediation:
Bacterial and Fungal Degradation: Various bacteria and fungi have shown the ability to metabolize Dibenz[a,h]anthracene. For instance, strains of Mycobacterium and Rhodococcus have demonstrated the capacity to degrade high molecular weight PAHs. mdpi.com The use of microbial consortia, often immobilized, can enhance degradation efficiency compared to single strains. mdpi.com
Phytoremediation: The use of plant communities with extensive fibrous root systems can also contribute to the removal of this compound from contaminated soils. nih.gov
Biosurfactant Enhancement: A significant challenge in bioremediation is the low bioavailability of the compound to microorganisms. The application of biosurfactants, which can be produced by microorganisms themselves, can increase the solubility and accessibility of Dibenz[a,h]anthracene, thereby enhancing its degradation rate. nih.govsemanticscholar.org
Future research should focus on optimizing these strategies. This includes identifying and engineering more robust microbial strains, understanding the complex interactions within microbial consortia, and developing effective and economical methods for applying biosurfactants and other enhancing agents in field conditions. researchgate.netmdpi.com
Further Characterization of Metabolic Networks and Biomarkers of Exposure
The metabolic activation of Dibenz[a,h]anthracene is a critical step in its mechanism of carcinogenicity. It is generally understood that the compound is metabolized by cytochrome P-450 mixed-function oxidases to form dihydrodiols. researchgate.netnih.gov Further epoxidation of these metabolites, particularly the 3,4-dihydrodiol, can lead to the formation of a highly reactive diol-epoxide, which is considered the ultimate carcinogenic metabolite capable of binding to DNA and forming adducts. researchgate.netnih.gov
A study in mouse skin suggested a major activation pathway proceeds via a 3,4-diol to a 3,4,10,11-bis-diol, and ultimately to a bis-diol-epoxide. nih.gov Despite this progress, the complete metabolic network remains poorly understood. Recent metabolomics studies in rats exposed to Dibenz[a,h]anthracene have begun to shed light on its broader systemic effects. hep.com.cnresearchgate.net This research identified significant alterations in the serum metabolome, indicating disruptions in key metabolic pathways. hep.com.cn
Table 2: Metabolic Pathways Disrupted by Dibenz[a,h]anthracene Exposure in Rats
| Metabolic Pathway | Observed Disruption | Potential Implication |
|---|---|---|
| Glycerophospholipid Metabolism | Alterations in metabolite levels. hep.com.cnresearchgate.net | Impact on cell membrane integrity and signaling. researchgate.net |
| Folate Biosynthesis | Disruption observed in serum metabolome. hep.com.cnresearchgate.net | Interference with DNA synthesis and repair. |
| Nitrogen Metabolism | Alterations in metabolite levels. hep.com.cnresearchgate.net | Impacts on amino acid and nucleotide homeostasis. hep.com.cn |
| Sphingolipid Metabolism | Alterations in metabolite levels. researchgate.net | Disruption of cell signaling pathways. |
The identification of specific metabolites that are consistently altered following exposure could lead to the development of reliable biomarkers of exposure and effect. Further research is needed to validate these findings, expand the characterization of the metabolic network in different tissues and species (including humans), and link specific metabolic disruptions to adverse health outcomes.
Exploration of New Synthetic Approaches and Applications
While Dibenz[a,h]anthracene is primarily studied as a pollutant and carcinogen, its rigid, five-ring aromatic structure gives it photophysical properties that could be of interest in materials science. beilstein-journals.orgoup.com The development of efficient and versatile synthetic methods is key to exploring these potential applications.
Historically, the synthesis of Dibenz[a,h]anthracene and its derivatives has been challenging. However, recent advances in synthetic organic chemistry have provided new, more efficient routes. One notable method is the Palladium-catalyzed intramolecular double-cyclization of (Z,Z)-p-styrylstilbene derivatives, which allows for the synthesis of the core structure and its derivatives in good yields. beilstein-journals.orgoup.comfrontiersin.org Other modern approaches include ruthenium-catalyzed cyclizations and tandem C-H activation/bis-cyclization reactions. beilstein-journals.org
These synthetic advancements open the door to creating novel Dibenz[a,h]anthracene-based materials. Due to their extended π-conjugated systems, such compounds are being investigated for use in organic electronics. frontiersin.org Potential applications include:
Organic Field-Effect Transistors (OFETs)
Organic Light-Emitting Diodes (OLEDs)
Fluorescent conjugated polymers mit.edu
Future research should continue to develop more efficient and scalable synthetic routes to a wider range of derivatives. This will facilitate a more thorough investigation of their structure-property relationships and an exploration of their potential in advanced materials and electronic devices. mit.edu
Q & A
Q. How do researchers design dose-response studies for Dibenz[a,h]anthracene given its low solubility?
- Methodological Answer : Use vehicle carriers like corn oil or dimethyl sulfoxide (DMSO) for oral or subcutaneous administration. Verify homogeneity via sonication and stability testing. Include satellite groups to assess vehicle toxicity. For inhalation studies, generate aerosols using nebulizers and characterize particle size distribution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
